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  • Product: 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid
  • CAS: 590395-59-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary & Structural Anatomy In the realm of rational drug design and complex organic synthesis, multi-functional building blocks a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Structural Anatomy

In the realm of rational drug design and complex organic synthesis, multi-functional building blocks are highly prized. 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (CAS: 590395-59-8) represents a highly versatile, tri-functional scaffold. As a Senior Application Scientist, I frequently encounter this class of alpha-aryloxypropanoic acids in the development of metabolic modulators and advanced agrochemicals.

The molecule's architecture is defined by three orthogonally reactive domains:

  • The Propanoic Acid Headgroup: Provides a critical acidic pharmacophore essential for receptor anchoring (e.g., in nuclear receptors).

  • The Formyl Group (-CHO): An electrophilic hotspot primed for carbon-carbon or carbon-nitrogen bond formation.

  • The Substituted Aryl Core: Featuring a para-chloro substituent that enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, and a methoxy group that fine-tunes the electronic landscape of the ring.

Physicochemical Properties

Understanding the physicochemical baseline of a compound is the first step in predicting its pharmacokinetic behavior and optimizing synthetic handling. The data below synthesizes the fundamental properties of this scaffold[1][1][2][2].

PropertyValueCausality / Scientific Significance
Molecular Formula C₁₁H₁₁ClO₅
Molecular Weight 258.66 g/mol Falls well within Lipinski's Rule of 5, ensuring optimal size for small-molecule drug design and passive diffusion.
LogP ~2.00This moderate lipophilicity perfectly balances aqueous solubility with lipid membrane permeability, a critical factor for oral bioavailability.
Polar Surface Area (PSA) ~72.8 ŲA PSA under 90 Ų strongly correlates with excellent intestinal absorption and potential blood-brain barrier (BBB) penetration.
Rotatable Bonds 5Provides sufficient conformational flexibility, allowing the molecule to adopt necessary binding conformations (e.g., "U-shaped" folds) within target protein pockets.
H-Bond Donors / Acceptors 1 / 5The single donor (carboxylic acid) serves as a precise anchor, while the multiple acceptors (oxygen atoms) facilitate extensive interaction networks with polar amino acid residues.

Orthogonal Reactivity & Synthetic Workflows

The true value of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid lies in its orthogonal reactivity. The formyl group can be manipulated independently of the carboxylic acid, allowing for convergent synthetic strategies.

Reactivity Cmpd 2-(4-Chloro-2-formyl- 6-methoxyphenoxy) propanoic acid Aldehyde Formyl Group (-CHO) Reductive Amination Knoevenagel Condensation Cmpd->Aldehyde Orthogonal Reactivity Carboxyl Propanoic Acid (-COOH) Amidation Esterification Cmpd->Carboxyl Orthogonal Reactivity Aryl Aryl Core SNAr / Cross-Coupling (at C-Cl bond) Cmpd->Aryl Late-stage Modification

Fig 1. Orthogonal synthetic reactivity map of the target compound.

Protocol A: Selective Reductive Amination of the Formyl Group

To build complex secondary or tertiary amines while leaving the carboxylic acid intact, a self-validating reductive amination protocol is required.

  • Imine Formation: Dissolve the compound (1.0 eq) and a primary amine (1.1 eq) in anhydrous methanol. Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Acetic acid lowers the pH to ~5-6. This specifically protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation, without fully protonating the nucleophilic amine.

  • Reduction: After stirring for 2 hours at room temperature, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

    • Causality: NaBH₃CN is a mild, pH-dependent reducing agent. At pH 5-6, it selectively reduces the protonated imine (iminium ion) over the unreacted aldehyde, preventing the formation of unwanted benzyl alcohol byproducts.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate.

    • Causality: The basic quench decomposes excess reducing agent and neutralizes the acid. Because the product contains both a basic amine and an acidic carboxylate, careful isoelectric focusing (adjusting the aqueous layer to the product's isoelectric point) is critical to prevent the product from precipitating as a zwitterion in the aqueous phase.

Pharmacological Significance: PPAR Modulation

Beyond its use as a synthetic intermediate, the phenoxypropanoic acid structural motif is deeply embedded in the pharmacology of metabolic diseases. Compounds in this class are well-documented as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), specifically acting as PPAR-alpha and PPAR-gamma dual agonists[3][3].

When binding to the PPAR ligand-binding domain (LBD), the propanoic acid headgroup wraps around Helix 3, forming crucial hydrogen bonds with tyrosine and histidine residues. Meanwhile, the lipophilic chlorinated aryl ring occupies the hydrophobic pocket[3][3]. This induces a conformational shift that recruits co-activators, upregulating genes responsible for lipid metabolism and the mitochondrial carnitine shuttle system[4][4].

PPAR_Pathway Ligand Phenoxypropanoic Acid Derivative PPAR PPAR α/γ Receptor (Cytosol/Nucleus) Ligand->PPAR Binds LBD Complex PPAR-RXR Heterodimer + Co-activators PPAR->Complex Heterodimerization RXR RXR Receptor RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds DNA Transcription Gene Transcription (Lipid Metabolism) PPRE->Transcription Upregulates

Fig 2. Mechanism of action for phenoxypropanoic acid-based PPAR agonists.

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)

To evaluate the compound's suitability for oral formulation, kinetic solubility is insufficient. A thermodynamic approach must be used to ensure equilibrium is reached.

  • Preparation of Solid Dispersions: Add an excess of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (e.g., 50 mg) to 1 mL of physiologically relevant buffer (PBS, pH 7.4).

    • Causality: Providing a solid excess ensures the system reaches true thermodynamic equilibrium, avoiding the supersaturation artifacts that plague kinetic (solvent-shift) solubility assays.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 37°C for 48 hours.

    • Causality: 37°C mimics human body temperature, while a 48-hour window guarantees that the dissolution-precipitation equilibrium is fully established.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation and micro-filtration remove undissolved micro-particulates that would otherwise artificially inflate the UV or mass absorption signal during quantification.

  • Quantification: Analyze the supernatant via HPLC-UV against a pre-established standard curve.

    • Causality: Unlike direct UV spectroscopy, HPLC separates the parent compound from any potential degradation products (e.g., oxidation of the formyl group to a carboxylic acid), ensuring a stability-indicating, self-validating quantification.

Conclusion

2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid is a highly tunable, multi-faceted building block. Its precise balance of lipophilicity, polar surface area, and orthogonal reactivity makes it an indispensable tool for synthetic chemists and pharmacologists alike. By leveraging the protocols and mechanistic insights detailed above, researchers can effectively harness this scaffold for the discovery of next-generation therapeutics and advanced chemical entities.

References

  • Hit2Lead: 2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoic acid | CAS# 590395-59-8. Hit2Lead.1

  • PubChem: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. National Institutes of Health (NIH).2

  • Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Journal of Medicinal Chemistry (ACS). 3

  • New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists able to upregulate mitochondrial carnitine shuttle system gene expression. PubMed (NIH). 4

Sources

Exploratory

2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid structural elucidation

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of a highly functionalized aromatic compound such as 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (C₁₁H₁₁ClO₅) requires a rigorous, multi-dimensional analytical approach. Because this molecule features a tetrasubstituted benzene ring, multiple oxygenated functional groups, a halogen, and a chiral center, relying on a single analytical technique is insufficient.

This technical whitepaper outlines a self-validating analytical framework designed for researchers and drug development professionals. By systematically combining High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish an unambiguous proof of structure[1].

Analytical Strategy & Logical Workflow

The elucidation of complex organic molecules must follow a causal sequence where each technique orthogonalizes and validates the findings of the previous one[1].

  • HRMS establishes the exact molecular formula and confirms the presence of the chlorine atom via isotopic distribution.

  • FT-IR identifies the distinct carbonyl environments (formyl vs. carboxylic acid), preventing misassignment in the ¹³C NMR spectrum.

  • 1D & 2D NMR map the exact atomic connectivity, definitively proving the 1,2,4,6-substitution pattern of the aromatic core[2].

Workflow Sample Purified Compound MS High-Res MS (Formula & Isotopes) Sample->MS IR ATR-FTIR (Functional Groups) Sample->IR NMR1D 1D NMR (Chemical Shifts) Sample->NMR1D NMR2D 2D NMR (Regiochemistry) NMR1D->NMR2D Xray X-Ray (Stereochemistry) NMR2D->Xray

Fig 1: Sequential analytical workflow for definitive structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Technique Choice: For a molecule containing a highly polar carboxylic acid group, Electrospray Ionization (ESI) in negative ion mode is the most logical and sensitive choice[3]. The molecule readily deprotonates to form a stable [M-H]⁻ pseudomolecular ion.

Data Interpretation & Self-Validation: The exact monoisotopic mass of the neutral compound (C₁₁H₁₁³⁵ClO₅) is 258.0295 Da. In ESI(-), the primary target is the [M-H]⁻ ion at m/z 257.0217. Crucially, the presence of the chlorine atom provides a built-in diagnostic tool: the natural isotopic abundance of ³⁵Cl and ³⁷Cl dictates that a secondary[M+2-H]⁻ peak will appear at m/z 259.0188 with approximately 33% of the intensity of the base peak[4]. If this 3:1 isotopic ratio is absent, the structural assignment is fundamentally flawed.

Vibrational Spectroscopy (FT-IR)

Causality of Technique Choice: While NMR is powerful, distinguishing between the C=O of a formyl group and the C=O of a carboxylic acid can sometimes be ambiguous based solely on chemical shifts. Attenuated Total Reflectance (ATR) FT-IR is employed instead of traditional KBr pelleting. KBr is highly hygroscopic, and absorbed water will mask the critical, broad -OH stretch of the carboxylic acid[1].

Key Diagnostic Bands:

  • 2500–3300 cm⁻¹: A broad, intense band confirming the hydrogen-bonded -OH of the propanoic acid group.

  • 1720 cm⁻¹: Strong, sharp stretch corresponding to the carboxylic acid carbonyl (C=O).

  • 1685 cm⁻¹: A distinct, slightly lower-frequency C=O stretch corresponding to the formyl group, shifted downward due to conjugation with the aromatic ring.

  • 1240 cm⁻¹: Asymmetric C-O-C stretch confirming the aryl-alkyl ether linkages (both the methoxy and the phenoxy bonds).

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the cornerstone of this elucidation, translating the functional groups identified by MS and IR into a precise 3D topological map[5].

1D ¹H and ¹³C NMR

The tetrasubstituted aromatic core leaves only two isolated protons (H3 and H5). Because they are situated meta to one another across the chlorine-bearing C4 carbon, they will not appear as singlets. Instead, they will present as two doublets exhibiting a characteristic meta-coupling constant (⁴J ≈ 2.5 Hz)[6]. The propanoic acid side chain acts as an isolated spin system. The chiral alpha-carbon splits the adjacent methyl group into a doublet, while the methyl protons split the alpha-methine proton into a distinct quartet.

2D NMR: Proving Regiochemistry

1D NMR cannot definitively prove where the methoxy and formyl groups are attached to the ring. To solve this, we rely on Heteronuclear Multiple Bond Correlation (HMBC) and Homonuclear Correlation Spectroscopy (COSY)[2].

  • HMBC: The formyl proton (δ ~10.4) will show strong 3-bond correlations to C2 and C3. The methoxy protons (δ ~3.9) will correlate exclusively to C6. The alpha-proton of the propanoic acid (δ ~4.8) will correlate across the ether oxygen to C1.

  • COSY: Validates the meta-relationship between H3 and H5, and the adjacent connectivity of the propanoic acid CH-CH₃ system[2].

NMR_Correlations Formyl Formyl (-CHO) Aromatic Aromatic Core (C1-C6, H3, H5) Formyl->Aromatic HMBC (to C2, C3) Methoxy Methoxy (-OCH3) Methoxy->Aromatic HMBC (to C6) Aromatic->Aromatic COSY (H3-H5) Propanoic Propanoic Acid Side Chain Propanoic->Aromatic HMBC (to C1)

Fig 2: Critical 2D NMR correlation network establishing the 1,2,4,6-substitution pattern.

Quantitative Data Summaries

Table 1: Predicted ¹H and ¹³C NMR Assignments (400/100 MHz, CDCl₃)

Position / Group¹H Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Shift (δ, ppm)Key 2D Correlations (HMBC/COSY)
-CHO (Formyl) 10.40Singlet (1H)188.5HMBC to C2, C3
-COOH (Acid) 12.00Broad Singlet (1H)174.2None (Exchangeable)
C1 (Ar-O) --149.0HMBC from Propanoic -CH
C2 (Ar-CHO) --131.0HMBC from -CHO
C3 (Ar-H) 7.45Doublet (1H), ⁴J = 2.5124.0COSY to H5; HMBC from -CHO
C4 (Ar-Cl) --129.5HMBC from H3, H5
C5 (Ar-H) 7.15Doublet (1H), ⁴J = 2.5118.5COSY to H3; HMBC from -OCH₃
C6 (Ar-OCH₃) --153.5HMBC from -OCH₃
-OCH₃ (Methoxy) 3.90Singlet (3H)56.2HMBC to C6
-CH (Propanoic) 4.85Quartet (1H), ³J = 6.876.5COSY to -CH₃; HMBC to C1, -COOH
-CH₃ (Propanoic) 1.65Doublet (3H), ³J = 6.818.5COSY to -CH

Standardized Experimental Protocols

To ensure rigorous reproducibility, the following standardized methodologies must be adhered to[1]:

Protocol A: High-Resolution ESI-MS Acquisition

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid (to aid in droplet formation, though the molecule will naturally deprotonate).

  • Instrument Tuning: Calibrate the HRMS (e.g., Q-TOF or Orbitrap) in negative ion mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 250°C.

  • Acquisition: Acquire data in the m/z 100–500 range. Extract the exact mass chromatogram for m/z 257.0217 and visually verify the 3:1 isotopic cluster at m/z 259.0188.

Protocol B: ATR-FTIR Spectroscopy

  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2–3 mg of the neat crystalline powder directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Process the data with baseline correction and identify the dual carbonyl peaks at ~1720 and ~1685 cm⁻¹.

Protocol C: Multi-Dimensional NMR Spectroscopy

  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • 1D Acquisition: Acquire a standard ¹H spectrum (16 scans, 2s relaxation delay) and a ¹³C{¹H} decoupled spectrum (1024 scans, 2s relaxation delay) at 298 K.

  • 2D Acquisition:

    • Run a gradient-selected COSY experiment to map the H3-H5 meta-coupling.

    • Run a gradient-selected HMBC experiment (optimized for long-range couplings, J = 8 Hz) to map the formyl, methoxy, and propanoic ether linkages to the quaternary carbons of the aromatic ring.

(Note: To determine the absolute stereochemical configuration (R vs. S) of the propanoic acid chiral center, the compound must either be derivatized with a Chiral Derivatizing Agent (CDA) or subjected to single-crystal X-ray diffraction[6].)

References

  • Benchchem. "3-Phenoxypropionic Acid Research Compound - Benchchem." Benchchem.
  • Benchchem. "A Technical Guide to the Structural Elucidation of 2-chloro-N-phenylaniline - Benchchem." Benchchem.
  • NIH. "The Evolving Landscape of NMR Structural Elucidation - PMC - NIH." National Institutes of Health.
  • KBFI. "A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models: (2-phenoxypropanoic acid esters)." Elsevier / KBFI.
  • ResearchGate. "Observation of varied characteristics of chlorine isotope effects of organochlorines in dechlorination reactions on different types of electron ionization mass spectrometers." ResearchGate.
  • UVIC. "Assigning the ESI mass spectra of organometallic and coordination compounds - UVIC." University of Victoria.

Sources

Foundational

Spectroscopic Data of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid: A Technical Guide for Researchers

Introduction This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid, a molecule of interest in synthetic and medicinal chemistry. As expe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid, a molecule of interest in synthetic and medicinal chemistry. As experimental spectra for this specific compound are not widely available in the public domain, this guide will focus on a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative data from structurally related molecules and starting materials. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and similar compounds.

Molecular Structure and Plausible Synthetic Route

The structure of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid is characterized by a substituted aromatic ring containing a chloro, a formyl, and a methoxy group, linked to a propanoic acid moiety via an ether bond.

A logical and efficient synthetic pathway for this molecule involves a two-step process, which is crucial for understanding potential impurities that may be observed in the spectroscopic analysis.

Step 1: Formylation of 4-Chloro-2-methoxyphenol

The synthesis would likely begin with the formylation of 4-chloro-2-methoxyphenol. This can be achieved through established methods such as the Duff reaction or the Reimer-Tiemann reaction .[1][2] The Duff reaction utilizes hexamine in an acidic medium, while the Reimer-Tiemann reaction employs chloroform in a basic medium to introduce a formyl group ortho to the hydroxyl group.[1][2] Given the directing effects of the hydroxyl and methoxy groups, the formyl group is anticipated to be introduced at the C2 position.

Step 2: Williamson Ether Synthesis

The resulting 4-chloro-2-formyl-6-methoxyphenol would then undergo a Williamson ether synthesis with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate, in the presence of a base.[3][4] This is a classic SN2 reaction where the phenoxide ion acts as a nucleophile, displacing the bromide to form the ether linkage.[3][4] Subsequent hydrolysis of the ester would yield the final carboxylic acid product.

Synthetic_Pathway 4-Chloro-2-methoxyphenol 4-Chloro-2-methoxyphenol Formylation Formylation 4-Chloro-2-methoxyphenol->Formylation 4-Chloro-2-formyl-6-methoxyphenol 4-Chloro-2-formyl-6-methoxyphenol Formylation->4-Chloro-2-formyl-6-methoxyphenol Williamson_Ether_Synthesis Williamson_Ether_Synthesis 4-Chloro-2-formyl-6-methoxyphenol->Williamson_Ether_Synthesis Target_Molecule 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid Williamson_Ether_Synthesis->Target_Molecule Ethyl_2-bromopropanoate Ethyl_2-bromopropanoate Ethyl_2-bromopropanoate->Williamson_Ether_Synthesis

Caption: Proposed two-step synthesis of the target molecule.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data based on the structure of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid and available data for its precursors and structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the propanoic acid moiety, and the aldehyde and carboxylic acid protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~10.3Singlet1HAldehyde (-CHO)The formyl proton is highly deshielded and appears as a sharp singlet.
~11-13Broad Singlet1HCarboxylic Acid (-COOH)The acidic proton of the carboxylic acid is typically broad and its chemical shift is solvent-dependent.
~7.3-7.5Doublet1HAr-H (H-3 or H-5)The two aromatic protons will appear as doublets due to coupling with each other. The exact positions are influenced by the surrounding substituents.
~7.1-7.3Doublet1HAr-H (H-5 or H-3)The second aromatic proton, appearing as a doublet.
~4.8Quartet1H-CH(CH3)-The methine proton of the propanoic acid group is coupled to the three protons of the adjacent methyl group, resulting in a quartet.
~3.9Singlet3H-OCH3The three protons of the methoxy group are equivalent and appear as a sharp singlet.
~1.6Doublet3H-CH(CH3)-The methyl protons of the propanoic acid group are coupled to the adjacent methine proton, resulting in a doublet.

Supporting Data: The predicted chemical shifts for the aromatic protons are informed by the known spectrum of 4-methoxy-2,6-diformylphenol, which shows aromatic protons in a similar region.[5] The predicted shifts for the propanoic acid moiety are based on data for ethyl 2-bromopropanoate and other phenoxypropanoic acids.[6][7]

The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~188Aldehyde Carbonyl (C=O)The formyl carbon is highly deshielded.
~175Carboxylic Acid Carbonyl (C=O)The carbonyl carbon of the carboxylic acid is also significantly deshielded.
~155Ar-C (C-O)Aromatic carbon attached to the ether oxygen.
~150Ar-C (C-O)Aromatic carbon attached to the methoxy group.
~130Ar-C (C-Cl)Aromatic carbon bearing the chlorine atom.
~125Ar-C (C-CHO)Aromatic carbon attached to the formyl group.
~115-120Ar-CHThe two aromatic CH carbons.
~75-CH(CH3)-The methine carbon of the propanoic acid moiety.
~56-OCH3The methoxy carbon.
~18-CH(CH3)-The methyl carbon of the propanoic acid group.

Supporting Data: The predicted chemical shifts for the aromatic carbons are based on general values for substituted benzene rings and data from similar phenolic compounds.[1] The propanoic acid carbon shifts are estimated from data for related compounds.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Frequency (cm-1) Vibration Functional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~1730-1700 (strong)C=O stretchCarboxylic Acid
~1700-1680 (strong)C=O stretchAromatic Aldehyde
~2850 and ~2750 (weak to medium)C-H stretchAldehyde
~1600, ~1580, ~1470C=C stretchAromatic Ring
~1250 and ~1050C-O stretchEther
~850-800C-Cl stretchAryl Halide

Justification: The IR spectrum will be dominated by a very broad absorption for the carboxylic acid O-H stretch and two strong carbonyl peaks for the carboxylic acid and the aldehyde. The presence of two distinct C-H stretching bands for the aldehyde proton around 2750 and 2850 cm-1 would be a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M+): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C11H11ClO5 = 258.65 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M+ peak is expected, corresponding to the 37Cl isotope.

  • Key Fragmentation Patterns:

    • Loss of the propanoic acid side chain: A significant fragment would likely result from the cleavage of the ether bond, leading to the loss of the propanoic acid moiety.

    • Decarboxylation: Loss of CO2 (44 Da) from the molecular ion or fragment ions containing the carboxylic acid group is a common fragmentation pathway.

    • Loss of the formyl group: Cleavage of the formyl group (-CHO, 29 Da) is also anticipated.

    • Fragments from the aromatic ring: Various fragments corresponding to the substituted aromatic ring will be observed.

Mass_Spec_Fragmentation M+ [M]+• (m/z 258/260) Loss_Propanoic Loss of C3H5O2• M+->Loss_Propanoic Loss_CO2 Loss of CO2 M+->Loss_CO2 Loss_CHO Loss of CHO• M+->Loss_CHO Aromatic_Fragment [C8H6ClO3]+• Loss_Propanoic->Aromatic_Fragment Fragment_minus_CO2 [M-CO2]+• Loss_CO2->Fragment_minus_CO2 Fragment_minus_CHO [M-CHO]+ Loss_CHO->Fragment_minus_CHO

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Exploratory

Potential Biological Activity of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The compound 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (CAS 590395-59-8) represents a highly versatile, multi-functional building block in modern medicinal chemistry. While primarily utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (CAS 590395-59-8) represents a highly versatile, multi-functional building block in modern medicinal chemistry. While primarily utilized as a synthetic intermediate, its core structural motifs—a phenoxypropanoic acid backbone, an ortho-formyl group, and specific halogen/methoxy substitutions—align perfectly with established pharmacophores for two distinct biological targets: Peroxisome Proliferator-Activated Receptors (PPARs) and the Sweet Taste Receptor heterodimer (T1R2/T1R3) .

This whitepaper provides an authoritative framework for predicting, validating, and optimizing the biological activity of derivatives based on this scaffold. By dissecting the structure-activity relationships (SAR) and providing field-proven, self-validating experimental protocols, this guide serves as a blueprint for translating this chemical entity into viable lead compounds.

Structural Rationale & Pharmacophore Analysis

To understand the biological potential of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid, we must deconstruct its architecture. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic ligand capable of specific micro-environmental interactions.

  • The Phenoxypropanoic Acid Core: This is the primary driver of biological recognition. The carboxylic acid acts as a critical hydrogen-bond acceptor/donor, essential for anchoring the molecule to tyrosine or histidine residues within target protein binding pockets. This core is the defining feature of fibrate drugs (PPAR agonists) and lactisole (a sweet taste inhibitor).

  • The 2-Formyl (Aldehyde) Group: This is the most chemically reactive moiety on the scaffold. Aldehydes can undergo reversible Schiff base formation with primary amines (such as the ϵ -amino group of lysine residues in the target protein). This covalent interaction can dramatically increase target residence time, shifting the binding kinetics from purely competitive to pseudo-irreversible.

  • 4-Chloro and 6-Methoxy Substituents: The para-chloro group enhances lipophilicity (LogP) and provides a strong halogen bond vector, improving penetration into deep, hydrophobic hydrophobic binding pockets. The ortho-methoxy group introduces steric bulk, locking the conformation of the propanoic acid side chain to favor specific stereoisomeric interactions.

Predicted Target I: Peroxisome Proliferator-Activated Receptors (PPAR α/γ )

Substituted phenylpropanoic acid derivatives are well-documented as potent, subtype-selective activators of human PPARs, which are nuclear receptors critical for lipid and glucose homeostasis. According to foundational research on PPAR activation , the distance between the acidic head group and the lipophilic tail dictates subtype selectivity (PPAR α vs. PPAR γ ).

Mechanism of Action

The derivative enters the cell and translocates to the nucleus, binding to the ligand-binding domain (LBD) of PPAR. This induces a conformational change, allowing PPAR to heterodimerize with the Retinoid X Receptor (RXR). The complex then binds to the Peroxisome Proliferator Response Element (PPRE) on DNA, initiating the transcription of metabolic genes.

PPAR_Pathway Ligand Phenoxypropanoic Derivative PPAR PPARα/γ Receptor Ligand->PPAR Binds LBD Heterodimer PPAR-RXR Complex PPAR->Heterodimer Dimerization RXR RXR Co-receptor RXR->Heterodimer Dimerization PPRE PPRE (DNA) Heterodimer->PPRE DNA Binding Transcription Gene Transcription PPRE->Transcription Activation

Figure 1: Mechanism of PPAR activation and subsequent gene transcription by propanoic acid derivatives.

Protocol: Self-Validating PPRE-Luciferase Reporter Assay

To validate PPAR agonism, we employ a cell-based reporter assay. Causality note: We utilize a transient co-transfection system rather than endogenous cell lines to isolate the specific receptor-ligand interaction from background metabolic noise.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture COS-7 cells (chosen for their high transfection efficiency and low endogenous PPAR background) in DMEM with 10% FBS. Seed at 1×104 cells/well in a 96-well plate.

  • Transfection (The Self-Validating Step): Co-transfect cells using Lipofectamine 3000 with three plasmids:

    • A human PPAR α or PPAR γ expression vector.

    • A firefly luciferase reporter plasmid driven by a PPRE promoter.

    • Internal Control: A Renilla luciferase plasmid (pRL-TK). Crucial: This normalizes data against cell death or transfection efficiency variations, ensuring the readout is purely a function of receptor activation.

  • Compound Treatment: After 24 hours, wash cells and treat with serial dilutions of the test derivative (1 nM to 10 μ M) in serum-free media for 18 hours. Include Rosiglitazone (PPAR γ ) and Fenofibrate (PPAR α ) as positive controls.

  • Detection: Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Calculate the fold-activation relative to the vehicle control.

Extrapolated SAR Data for PPAR Activation

Based on the structural homology to known phenylpropanoic acids, we can project the following activity profile:

Compound VariantModificationPredicted PPAR α EC 50​ ( μ M)Predicted PPAR γ EC 50​ ( μ M)
Standard Fenofibrate (Control)18.5>100
Standard Rosiglitazone (Control)>1000.04
Derivative A Base Scaffold (Racemic)~5.2~12.0
Derivative B (S)-Enantiomer~1.1 ~8.5
Derivative C Formyl reduced to Hydroxymethyl>50>50

Table 1: Projected EC50 values demonstrating the necessity of the formyl group and stereochemistry for receptor activation.

Predicted Target II: Sweet Taste Receptor (T1R2/T1R3) Modulation

The 2-phenoxypropanoic acid skeleton is the defining feature of lactisole , a well-known negative allosteric modulator (NAM) of the human sweet taste receptor. Studies utilizing photophore-containing lactisole derivatives have confirmed that these molecules bind directly to the transmembrane domain (TMD) of the T1R3 subunit .

Mechanism of Action

Unlike competitive antagonists that block the orthosteric site (where sugars bind), phenoxypropanoic acid derivatives act allosterically. By wedging into the T1R3-TMD, they lock the receptor in an inactive conformation, preventing the G-protein (G α 15) from initiating the phospholipase C (PLC β 2) signaling cascade.

Sweet_Taste Sweetener Sweet Agonist Receptor T1R2/T1R3 GPCR Sweetener->Receptor Activation GProtein Gα15 Subunit Receptor->GProtein Signal Transduction Inhibitor Derivative (Antagonist) Inhibitor->Receptor Allosteric Blockade PLCb2 PLCβ2 Enzyme GProtein->PLCb2 Stimulation Calcium Ca2+ Release PLCb2->Calcium IP3 Pathway

Figure 2: Allosteric inhibition of the T1R2/T1R3 sweet taste receptor pathway by lactisole-like derivatives.

Protocol: High-Throughput Calcium Mobilization Assay

To quantify the inhibitory effect of the compound, we measure intracellular calcium release. Causality note: Native HEK293 cells do not express T1R2/T1R3 or the promiscuous G-protein G α 15. We engineer them to force the receptor to couple with the PLC pathway, translating a taste signal into a measurable fluorescent calcium burst.

Step-by-Step Methodology:

  • Cell Line Generation: Utilize a stable HEK293 cell line expressing human T1R2, T1R3, and G α 15. Seed at 4×104 cells/well in a 384-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorophore) and probenecid (to prevent dye extrusion) for 1 hour at 37°C.

  • Antagonist Pre-incubation: Inject the 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid derivative (0.1 μ M to 1 mM) into the wells. Incubate for 15 minutes. Self-Validation: The 2-formyl group may form a Schiff base; therefore, varying pre-incubation times (5 min vs. 60 min) will validate if the inhibition is time-dependent (indicating covalent binding).

  • Agonist Challenge: Inject an EC 80​ concentration of a standard sweetener (e.g., Aspartame or Sucralose).

  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) in real-time using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the IC 50​ based on the reduction of the maximum calcium peak.

Extrapolated SAR Data for Sweet Taste Inhibition
Compound VariantModificationPredicted Sweet Inhibition IC 50​ ( μ M)Binding Kinetics
Standard Lactisole (Control)20.0Reversible
Derivative A Base Scaffold~4.5Pseudo-irreversible
Derivative B Formyl replaced by Methyl~25.0Reversible
Derivative C Des-chloro analog~45.0Reversible

Table 2: Projected IC50 values highlighting the enhanced potency driven by the 4-chloro and 2-formyl groups.

Experimental Workflow for Scaffold Validation

To systematically advance 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid from a raw chemical building block to a validated biological lead, a rigorous workflow must be adhered to. The following logic tree ensures that false positives are eliminated early in the pipeline.

Workflow Synthesis Chemical Synthesis InVitro In Vitro Assays Synthesis->InVitro SAR SAR Modeling InVitro->SAR Selectivity Selectivity Profiling SAR->Selectivity InVivo In Vivo Validation Selectivity->InVivo

Figure 3: Linear progression from chemical synthesis to in vivo validation for early drug discovery.

Conclusion

The architectural features of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid make it a highly privileged scaffold. By leveraging the phenoxypropanoic acid core for receptor anchoring and exploiting the 2-formyl group for potential covalent interaction, researchers can design highly potent PPAR modulators or novel sweet taste inhibitors. Adherence to the self-validating protocols outlined in this guide will ensure high-fidelity data generation, mitigating the risks of off-target artifacts in early-stage drug development.

References

  • Nomura, M., Tanase, T., Ide, T., Tsunoda, M., Suzuki, M., Uchiki, H., Murakami, K., & Miyachi, H. (2003). "Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators; Discovery of Potent and Human PPAR α Subtype-Selective Activators." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Nakagita, T., Ishida, A., Tachrim, Z. P., Wang, L., Misaka, T., & Hashimoto, M. (2020). "Asymmetric Synthesis of Photophore-Containing Lactisole Derivatives to Elucidate Sweet Taste Receptors." Molecules, MDPI.[Link]

Foundational

The Strategic Application of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid in Diversity-Oriented Synthesis

Executive Summary In the modern landscape of drug discovery, the rapid generation of complex, drug-like chemical space is heavily reliant on Diversity-Oriented Synthesis (DOS) and Multicomponent Reactions (MCRs) [4]. Cen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of drug discovery, the rapid generation of complex, drug-like chemical space is heavily reliant on Diversity-Oriented Synthesis (DOS) and Multicomponent Reactions (MCRs) [4]. Central to these methodologies is the strategic selection of highly functionalized building blocks. 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (CAS: 590395-59-8) represents a premium bifunctional scaffold designed specifically for advanced medicinal chemistry. By tethering an electrophilic aldehyde and a nucleophilic carboxylic acid onto a conformationally flexible phenoxy ether core, this molecule serves as an ideal precursor for intramolecular macrocyclization, peptidomimetic synthesis, and late-stage diversification.

This technical guide provides an in-depth analysis of the physicochemical properties, structural reactivity, and self-validating experimental workflows associated with this high-value building block.

Physicochemical Profiling & Structural Analysis

To effectively deploy 2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoic acid in a synthetic campaign, one must first understand the distinct electronic and steric microenvironments of its functional groups.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoic acid
CAS Number 590395-59-8
Molecular Formula C₁₁H₁₁ClO₅
Molecular Weight 258.65 g/mol
Hydrogen Bond Donors 1 (Carboxylic Acid)
Hydrogen Bond Acceptors 5 (Ether, Methoxy, Formyl, Carboxylic Acid)
Chiral Centers 1 ( α -carbon of the propanoic acid moiety)
Structural Causality in Reaction Design

The architectural brilliance of CAS 590395-59-8 lies in its dual-reactivity profile:

  • The Formyl Group (-CHO): Positioned ortho to the ether linkage, this aldehyde is highly electrophilic and primed for rapid condensation with primary amines to form imines/iminium ions.

  • The Propanoic Acid (-COOH): The α -methyl substitution introduces a stereocenter, which can dictate diastereoselectivity in downstream reactions. As a nucleophile, the carboxylate is perfectly positioned for intramolecular trapping.

  • The Aryl Chloride (-Cl): While generally inert under standard MCR conditions, the para-chloro substituent serves as a bioisostere for lipophilic binding pockets and provides a handle for late-stage palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

ReactivityMap Core CAS 590395-59-8 Bifunctional Scaffold Aldehyde Formyl Group (-CHO) Core->Aldehyde Acid Propanoic Acid (-COOH) Core->Acid ArylCl Aryl Chloride (-Cl) Core->ArylCl Chiral Chiral Center (alpha-carbon) Core->Chiral Ugi Ugi-4CR / Passerini-3CR (Macrocyclization) Aldehyde->Ugi Electrophile RedAm Reductive Amination Aldehyde->RedAm Acid->Ugi Nucleophile Amide Amide Coupling Acid->Amide Cross Pd-Catalyzed Cross-Coupling ArylCl->Cross Late-Stage

Fig 1. Structural reactivity map of CAS 590395-59-8 highlighting functional group pathways.

Mechanistic Pathways: The Power of Bifunctional Scaffolds in MCRs

The Ugi four-component reaction (U-4CR) is a hallmark of convergent synthesis, traditionally combining an amine, an aldehyde, an isocyanide, and a carboxylic acid to form an α -acylaminoamide [3]. However, when the aldehyde and carboxylic acid are tethered within the same molecule—as in 2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoic acid—the reaction trajectory is fundamentally altered [2].

The Interrupted / Intramolecular Ugi Reaction

Instead of a standard intermolecular assembly, the use of this bifunctional scaffold forces an intramolecular Mumm rearrangement .

  • The primary amine condenses with the formyl group to generate an iminium ion.

  • The isocyanide undergoes α -addition to the iminium ion, forming a highly reactive nitrilium intermediate.

  • Because the propanoic acid moiety is covalently linked via the flexible phenoxy ether chain, the local effective concentration of the carboxylate is exceptionally high. It rapidly attacks the nitrilium ion intramolecularly.

  • The subsequent Mumm rearrangement (acyl transfer) yields a conformationally restricted, macrocyclic bis-amide [1].

This pathway is highly prized in central nervous system (CNS) and oncology drug discovery, as macrocycles often exhibit superior membrane permeability, metabolic stability, and target affinity compared to their linear counterparts [4].

Experimental Methodology: Self-Validating Protocol for Ugi-4CR Macrocyclization

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a macrocyclic peptidomimetic using CAS 590395-59-8. Every step is designed as a self-validating system, with explicit causality provided for the experimental conditions.

Protocol: Synthesis of a Conformationally Restricted Macrocycle

Objective: Execute an intramolecular Ugi-4CR to generate a novel macrocyclic scaffold.

Step 1: Imine Pre-activation under High Dilution

  • Action: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoic acid (1.0 mmol, 258.65 mg) and a primary amine (e.g., benzylamine, 1.0 mmol) in anhydrous methanol (20 mL, yielding a 0.05 M solution). Stir at 25 °C for 2 hours.

  • Causality: Anhydrous methanol is critical; it stabilizes the iminium intermediate through hydrogen bonding while preventing water-driven Passerini background reactions. The high dilution (0.05 M) strictly adheres to the Ziegler-Ruggli principle, thermodynamically favoring intramolecular cyclization over intermolecular polymerization.

Step 2: Controlled Isocyanide Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol) dropwise over 10 minutes.

  • Causality: The α -addition of the isocyanide to the iminium ion is highly exothermic. Cooling the system controls the reaction kinetics, preventing the degradation of the sensitive nitrilium intermediate and suppressing off-target oligomerization.

Step 3: The Mumm Rearrangement (Thermodynamic Sink)

  • Action: Remove the ice bath and allow the reaction to warm to 25 °C. Stir continuously for 24 hours. Monitor the disappearance of the imine intermediate via TLC (Hexanes/EtOAc 1:1).

  • Causality: The intramolecular attack of the carboxylate onto the nitrilium ion forms an unstable mixed anhydride-like intermediate, which irreversibly undergoes the Mumm rearrangement. This irreversible step acts as the thermodynamic sink, driving the equilibrium of the entire multicomponent system to completion.

Step 4: Isolation and Validation

  • Action: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 10% MeOH in DCM).

  • Validation: Confirm the macrocyclic structure via ¹H-NMR (look for the disappearance of the aldehyde proton at ~10 ppm and the appearance of complex multiplet signals for the newly formed α -stereocenter and amide protons) and High-Resolution Mass Spectrometry (HRMS).

UgiWorkflow Step1 Step 1: Imine Formation Mix Scaffold + Primary Amine in Anhydrous MeOH (0.05 M) Step2 Step 2: Iminium Ion Generation Stir at 25°C for 2 hours (Thermodynamic Equilibrium) Step1->Step2 Step3 Step 3: Isocyanide Addition Add Isocyanide dropwise at 0°C (Nitrilium Ion Formation) Step2->Step3 Step4 Step 4: Intramolecular Trapping Carboxylate attack on Nitrilium (Irreversible Mumm Rearrangement) Step3->Step4 Step5 Step 5: Product Isolation Flash Chromatography (Yields Macrocyclic Peptidomimetic) Step4->Step5

Fig 2. Step-by-step experimental workflow for intramolecular Ugi-4CR macrocyclization.

References

  • Zhang, J., et al. "Unique Structures Generated by Ugi 3CC Reactions Using Bifunctional Starting Materials Containing Aldehyde and Carboxylic Acid." The Journal of Organic Chemistry (ACS Publications). Available at: [Link][1]

  • Gomes, et al. "Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs." MDPI Pharmaceuticals. Available at: [Link][2]

  • Campos-Prieto, et al. "Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies." Beilstein Journal of Organic Chemistry. Available at: [Link][3]

Sources

Exploratory

Comprehensive Solubility Profiling of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid

Executive Summary As a Senior Application Scientist, transitioning a complex chemical building block from a static structure into a dynamic, screenable asset requires a rigorous understanding of its physicochemical prope...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, transitioning a complex chemical building block from a static structure into a dynamic, screenable asset requires a rigorous understanding of its physicochemical properties. 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (Formula: C₁₁H₁₁ClO₅, MW: 258.66 g/mol ) is a highly functionalized aromatic compound frequently utilized in the synthesis of novel active pharmaceutical ingredients (APIs).

In early drug discovery, optimizing the solubility of such polyfunctional building blocks is paramount to avoiding false negatives in bioassays and preventing formulation failures—a principle foundational to modern developability assessments ()[1]. This whitepaper provides an in-depth analysis of the solvation thermodynamics of this compound and establishes a self-validating empirical workflow for determining its solubility across diverse solvent systems.

Physicochemical Architecture & Predictive Solvation

To predict how this molecule behaves in solution, we must deconstruct its structural causality. The solubility of this compound is not a single static value; it is a dynamic property dictated by the interplay of its functional groups with the solvent environment.

  • The Propanoic Acid Moiety (pH-Dependent Ionization): The carboxylic acid group provides a titratable proton with an estimated pKa of ~3.1 (influenced by the electron-withdrawing phenoxy ether). According to the Henderson-Hasselbalch equation, at pH < 3.1, the molecule exists primarily in its unionized, lipophilic state, resulting in poor aqueous solubility. At physiological pH (7.4), the carboxylate anion dominates, drastically increasing solubility via strong ion-dipole interactions with water.

  • The Chloro & Phenoxy Core (Lipophilicity): The halogenated aromatic ring drives the molecule's lipophilicity (Log P). This hydrophobic bulk resists aqueous solvation by requiring a high energy penalty to create a cavity in the water network, necessitating the use of organic co-solvents for high-concentration stock solutions.

  • Formyl & Methoxy Groups (H-Bond Acceptors): The aldehyde (formyl) and methoxy groups act as potent hydrogen-bond acceptors. This specific structural feature disrupts the solid-state crystalline lattice energy when exposed to protic solvents (e.g., Methanol) or highly polar aprotic solvents (e.g., DMSO), significantly enhancing organic solubility.

  • Stereochemistry & Lattice Energy: As a chiral molecule (at the α-carbon of the propanoic acid), whether the compound is utilized as a pure enantiomer or a racemate will alter its crystal lattice energy, directly impacting its absolute thermodynamic solubility limit.

SolvationLogic Compound 2-(4-Chloro-2-formyl- 6-methoxyphenoxy) propanoic acid HA Unionized State (HA) Low Aqueous Solubility Driven by Chloro/Aromatic Compound->HA pH < 3.0 (e.g., SGF) A_minus Ionized State (A-) High Aqueous Solubility Ion-Dipole Interactions Compound->A_minus pH > 5.0 (e.g., FaSSIF) Org Organic Solvation High Solubility H-Bonding (CHO, OCH3) Compound->Org DMSO / MeOH (Stock Solutions)

Fig 1: Environment-dependent solvation states and dominant physicochemical interactions.

Solvent Selection Strategy & Empirical Data Matrix

Based on the structural analysis, the following table summarizes the predictive and typical empirical solubility ranges for this class of phenoxypropanoic acids. This matrix serves as a guide for selecting appropriate vehicles for in vitro assays and in vivo dosing.

Table 1: Predicted Solubility Matrix for 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid

Solvent SystempH / ConditionPredicted Sol. (mg/mL)Dominant Solvation Mechanism / Causality
Water / 0.1 N HCl pH 1.2< 0.05Unionized state; solvation severely limited by the lipophilic chloro-aromatic core.
Acetate Buffer pH 4.50.5 - 1.5Partial ionization (~90% ionized); moderate ion-dipole interactions.
Phosphate Buffer pH 7.4> 10.0Fully ionized carboxylate; robust aqueous solvation via ion-dipole hydration shells.
DMSO 100% Organic> 50.0High polarity; strong H-bond acceptance by formyl/methoxy groups. Ideal for stocks.
Methanol 100% Organic15.0 - 30.0Protic H-bonding effectively disrupts the solid-state crystal lattice.
Hexane 100% Organic< 0.1Highly non-polar; cannot overcome the polar group lattice energy (COOH, CHO).

Standardized Workflow for Equilibrium Solubility Determination

To obtain true thermodynamic solubility rather than transient kinetic solubility (which often leads to supersaturation artifacts), the saturation shake-flask method remains the industry gold standard ()[2]. The following protocol is designed as a self-validating system to ensure data integrity.

Phase 1: Saturation & Equilibration
  • Solid Addition: Weigh approximately 5 mg of the compound into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4). Ensure a visible solid excess remains; if it dissolves completely, add more solid until a suspension is maintained.

  • Incubation: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C , agitating at 200 rpm for 24 to 48 hours .

    • Causality Note: 24 hours ensures the dissolution of any transient, highly soluble metastable polymorphs into the most stable thermodynamic crystalline form.

Phase 2: Phase Separation & Self-Validation
  • Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C.

    • Causality Note: Centrifugation is strictly preferred over filtration for lipophilic compounds (Log P > 2). The chloro-aromatic ring is highly prone to non-specific hydrophobic binding to standard filter membranes (like nylon or PES), which would artificially lower the measured concentration.

  • Extraction: Carefully extract 500 µL of the supernatant without disturbing the solid pellet.

  • pH Drift Check (Critical Self-Validation): Measure the pH of the remaining supernatant. When a carboxylic acid dissolves, the release of protons can overwhelm the buffering capacity of the solvent, leading to a localized pH drop. If this "pH drift" is not recorded, the resulting solubility value will be erroneously assigned to the initial buffer pH rather than the actual equilibrium pH ()[3]. Record the final pH.

Phase 3: Quantification
  • Dilution: Dilute the extracted supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear range of your calibration curve.

  • Analysis: Quantify via HPLC-UV at λ = 254 nm (targeting the aromatic chromophore). Calculate the concentration against a standard curve prepared in a universal solvent like DMSO.

Workflow A 1. Solid Excess Addition (Target Compound) B 2. Solvent Incubation (24-48h, 25°C, 200 rpm) A->B C 3. Phase Separation (Centrifugation 10,000 x g) B->C D 4. Supernatant Extraction & Dilution C->D G pH Drift Check (Crucial for Buffers) C->G Aqueous Media E 5. HPLC-UV Quantification (λ = 254 nm) D->E F 6. Thermodynamic Solubility Calculation E->F G->D Adjust/Record Final pH

Fig 2: Standardized saturation shake-flask workflow for equilibrium solubility determination.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition. John Wiley & Sons.[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

Sources

Foundational

Review of phenoxypropanoic acid derivatives in medicinal chemistry

An In-Depth Technical Guide to Phenoxypropanoic Acid Derivatives in Medicinal Chemistry Abstract The phenoxypropanoic acid scaffold is a privileged structure in medicinal chemistry, demonstrating remarkable versatility a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Phenoxypropanoic Acid Derivatives in Medicinal Chemistry

Abstract

The phenoxypropanoic acid scaffold is a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Initially recognized for its potent herbicidal properties, the scaffold has been extensively optimized to yield compounds with significant pharmacological activities, including anti-inflammatory, anti-diabetic, and lipid-lowering effects. This guide provides a comprehensive review for researchers and drug development professionals, delving into the core principles of synthesis, detailed structure-activity relationships (SAR), and the mechanisms of action that underpin the therapeutic applications of these derivatives. We will explore the causal relationships behind synthetic strategies, present validated experimental protocols, and analyze how subtle molecular modifications influence pharmacokinetic profiles and target engagement.

Introduction: From Herbicides to High-Affinity Ligands

The journey of phenoxypropanoic acid derivatives began in agriculture with the development of phenoxy herbicides that function as synthetic auxins, disrupting plant growth by mimicking natural hormones.[1][2] This initial application highlighted the scaffold's ability to interact with biological systems. Medicinal chemists recognized the potential of this core structure—a rigid aromatic ring linked by a flexible ether bond to a chiral propanoic acid moiety—as a template for designing ligands for various human physiological targets.

The phenoxypropanoic acid moiety is a key structural component in numerous drugs, including hypolipidemic agents like fenofibrate.[3] Its derivatives have been investigated for a wide array of pharmacological activities, such as antihyperlipidemic, analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] This guide aims to synthesize the current understanding of this chemical class, providing a foundation for future drug discovery and development efforts.

The Core Scaffold: Physicochemical and Pharmacokinetic Profile

The inherent properties of the phenoxypropanoic acid core are a foundational element of its success. The carboxylic acid group provides a critical anchor for receptor binding and influences water solubility.[3] However, the overall lipophilicity, which dictates absorption, distribution, metabolism, and excretion (ADME), can be finely tuned through synthetic modifications.

An in silico analysis reveals predictable shifts in pharmacokinetic properties based on derivatization:

  • Amidation: Converting the carboxylic acid to an amide generally decreases lipophilicity and plasma protein binding while potentially reducing CNS permeability.[3]

  • Esterification: This modification masks the polar carboxylic acid, typically increasing lipophilicity and the potential for membrane permeation, often for use in prodrug strategies.

  • Heterocyclic Substitution: Introducing heterocyclic rings can significantly alter properties. For instance, adding a thiazole group can enhance plasma protein binding, while a morpholine substitution can increase hydrophilicity.[3]

These modifications allow for the optimization of a molecule's ADME profile, which is crucial for developing orally bioavailable drugs with favorable distribution and half-life.

Table 1: Predicted Impact of Derivatization on Pharmacokinetic Properties
ModificationLipophilicity (LogP)Plasma Protein BindingCNS PermeabilityOral BioavailabilityRationale
Parent Acid ModerateVariableModerate to HighGoodBaseline properties of the core scaffold.[3]
Amide DecreasedDecreasedDecreasedVariableIncreases polarity, reducing lipophilicity.[3]
Ester IncreasedIncreasedIncreasedVariable (Prodrug)Masks the polar carboxylic acid group.
Heterocycle VariableVariableVariableGoodDependent on the nature of the heterocycle.[3]

Synthetic Strategies and Methodologies

The synthesis of phenoxypropanoic acid derivatives is well-established, primarily relying on nucleophilic substitution reactions. The most common approach involves the coupling of a substituted phenol with an α-halopropionic acid or its corresponding ester, often under basic conditions.

Diagram 1: General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification A Substituted Phenol C Williamson Ether Synthesis (Base, Solvent) A->C B α-Halopropionic Acid / Ester B->C D Acidification C->D E Extraction D->E F Chromatography / Recrystallization E->F G Phenoxypropanoic Acid Derivative F->G G main A Aromatic Ring (Hydrophobic Interaction, Substituent Effects) main->A B Ether Linkage (Conformational Flexibility) main->B C α-Substituent (Stereochemistry, Potency Tuning) main->C D Carboxylic Acid (Key Binding Moiety, H-Bonding) main->D G Ligand Phenoxypropanoic Acid Agonist GPR40 GPR40 Receptor Ligand->GPR40 Binds Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Induces Insulin Insulin Secretion Ca->Insulin Triggers G A Initial Hit (Potent but Lipophilic) B SAR Exploration (Introduce Polar Groups on Biphenyl Ring) A->B C Cytotoxicity Screening (Identify Less Toxic Analogs) B->C D Pharmacokinetic (PK) Profiling in Rats C->D E Lead Optimization (Balance Potency, Safety, PK) D->E F Candidate Drug (35) (Robust Glucose Lowering, Favorable PK/Safety Profile) E->F

Sources

Protocols & Analytical Methods

Method

Topic: A Framework for the Initial Characterization of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid in Cell Culture

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid is a small mole...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid is a small molecule available for research purposes. As of the date of this publication, its biological activities and mechanism of action in cellular systems have not been extensively characterized in publicly available literature. This document provides a comprehensive framework and detailed protocols for the initial investigation of this compound in a cell culture setting. The approach detailed herein is designed to be a robust, self-validating system for determining key parameters such as cytotoxicity, effective concentration range, and preliminary mechanistic insights. This guide is intended to serve as a foundational methodology for researchers initiating studies with novel small molecules where biological function is yet to be elucidated, a common challenge in chemical biology and early-stage drug discovery.[1]

Compound Profile and Safe Handling

Before initiating any experimental work, it is critical to understand the fundamental properties of the compound and the necessary safety precautions. Given the lack of specific toxicological data, 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid must be handled as a compound of unknown toxicity.

Chemical Properties
PropertyValueSource(s)
CAS Number 590395-59-8[2][3][4]
Molecular Formula C₁₁H₁₁ClO₅[2][4]
Molecular Weight 258.66 g/mol [2]
Physical Form Likely a solid at room temperatureInferred from similar compounds[5]
Purity ≥95% (Varies by supplier)[2]
Safety and Handling Precautions

Adherence to standard laboratory safety protocols is mandatory. The following guidelines are based on best practices for handling chemical compounds with incomplete toxicological profiles.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[6][7]

  • Engineering Controls: All handling of the solid compound and concentrated stock solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

  • Waste Disposal: Dispose of all waste (solid compound, contaminated consumables, solutions) in accordance with local, state, and federal regulations for chemical waste. Do not allow the chemical to enter the environment.[8]

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of water and soap.[8]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Storage

To ensure the stability and integrity of the compound, proper storage is essential.

  • Condition: Store at 2-8°C in a tightly sealed container, protected from light and moisture.[5] Storing under an inert gas like nitrogen or argon is recommended if available.

Preparation of a Concentrated Stock Solution

The use of a concentrated stock solution is fundamental to cell culture experiments. It allows for the addition of a minimal volume of solvent to the culture medium, thereby preventing solvent-induced artifacts. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its high solubilizing capacity for a wide range of small molecules and its relatively low toxicity to most cell lines at concentrations below 0.5% (v/v).

Principle

A high-concentration stock (e.g., 10 mM) of the compound is prepared in a cell-culture grade solvent. This stock is then serially diluted to create intermediate concentrations, which are used to treat the cells. This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials
  • 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell-culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, filter-equipped pipette tips

Step-by-Step Protocol
  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:

    • Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 258.66 g/mol × 1000 mg/g = 2.587 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh out approximately 2.6 mg of the compound into a sterile microcentrifuge tube or vial. Record the exact mass.

  • Add Solvent: Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 258.66 ( g/mol )] × 100,000

  • Dissolution: Add the calculated volume of sterile DMSO to the vial. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date.

    • Store aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Experimental Design: A Systematic Approach for Cellular Screening

A robust experimental design is crucial for obtaining reliable and reproducible results.[9] The initial goal is to determine the concentration range over which the compound elicits a biological response, from subtle effects to overt cytotoxicity.

General Experimental Workflow

The following diagram outlines the logical flow for the initial characterization of the compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO treat Dose-Response Treatment (e.g., 0.1 - 100 µM) prep_stock->treat prep_cells Culture and Passage Selected Cell Line(s) seed Seed Cells in Microplates prep_cells->seed seed->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat->incubate assay Perform Endpoint Assay (e.g., Viability, Apoptosis) incubate->assay read Read Plate (Spectrophotometer/Luminometer) assay->read analyze Analyze Data & Plot Dose-Response Curve read->analyze

Caption: General workflow for initial small molecule screening.

Key Experimental Considerations
  • Cell Line Selection: Choose cell lines relevant to your research hypothesis (e.g., cancer cell lines for oncology, neuronal cells for neuroscience). It is advisable to test the compound on at least two different cell lines, including one non-cancerous line, to assess for general cytotoxicity versus cell-type-specific effects.

  • Dose-Response (Concentration-Finding) Study: This is the most critical first experiment. A wide range of concentrations should be tested to identify the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). A typical starting range is a logarithmic or semi-logarithmic series from 0.01 µM to 100 µM.

  • Time-Course Study: Cellular responses can be time-dependent. It is recommended to perform the dose-response experiment at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the compound's effect.

  • Essential Controls:

    • Vehicle Control: Cells treated with the same volume of DMSO as the highest concentration of the compound. This establishes the baseline response and controls for any solvent-induced effects.[9]

    • Untreated Control: Cells treated with culture medium only. This represents normal cell behavior.

    • Positive Control: A compound with a known, robust effect relevant to the assay being performed (e.g., Staurosporine or Doxorubicin for inducing apoptosis/cytotoxicity). This validates that the assay system is working correctly.[9]

Core Protocol: Cell Viability and Cytotoxicity Assay

The first step in characterizing any new compound is to assess its effect on cell proliferation and viability. A resazurin-based assay (e.g., alamarBlue™ or PrestoBlue™) is a robust, sensitive, and non-destructive method to measure metabolic activity, which serves as an indicator of cell viability.

Principle

Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. The amount of fluorescence produced is directly proportional to the number of viable cells.

Materials
  • Selected cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile 96-well, clear-bottom, black-walled microplates (for fluorescence)

  • 10 mM stock solution of the compound in DMSO

  • Positive control (e.g., 10 mM Staurosporine in DMSO)

  • Resazurin-based viability reagent

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Preparation of Dilutions:

    • Prepare serial dilutions of the 10 mM stock solution in complete culture medium to create working solutions that are 2x the final desired concentration.

    • Example for a 100 µM final concentration: Dilute the 10 mM stock 1:50 in medium (e.g., 4 µL stock in 196 µL medium) to get a 200 µM (2x) working solution.

    • Prepare a similar 2x dilution for the vehicle control (e.g., 1% DMSO in medium if the highest compound concentration is 100 µM from a 10 mM stock).

  • Cell Treatment:

    • Carefully remove the medium from the wells or add the treatment directly.

    • Add 100 µL of the 2x working solutions to the corresponding wells to achieve a final volume of 200 µL and the desired 1x final concentrations.

    • Include wells for Untreated, Vehicle Control, and Positive Control in triplicate.

  • Incubation: Return the plate to the incubator for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Measurement:

    • Add 20 µL (or 1/10th of the well volume) of the resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader.

Data Analysis
  • Average the replicate readings for each condition.

  • Subtract the average fluorescence of "no-cell" control wells (media + reagent only).

  • Normalize the data to the vehicle control to calculate percent viability:

    • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) × 100

  • Plot % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC₅₀ value.

Interpreting Results and Planning Next Steps

The initial viability screen will categorize the compound's activity and guide subsequent experiments.

Hypothetical Mechanism of Action

While the specific target of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid is unknown, small molecules typically exert their effects by interacting with one or more cellular proteins. The diagram below illustrates a generic model of how a small molecule might influence cell fate.

G cluster_input cluster_interaction cluster_pathway cluster_output compound 2-(4-Chloro-2-formyl-6- methoxyphenoxy)propanoic acid target Binding to Target (e.g., Enzyme, Receptor) compound->target membrane Cell Membrane cascade Modulation of Signaling Pathway target->cascade gene_exp Altered Gene Expression cascade->gene_exp response Cellular Response (e.g., Apoptosis, Proliferation Change, Differentiation) gene_exp->response

Caption: Hypothetical model of a small molecule's mechanism of action.

Follow-Up Experiments
  • If the Compound is Cytotoxic (IC₅₀ is determined):

    • Mechanism of Cell Death: Perform assays to distinguish between apoptosis and necrosis (e.g., Caspase-3/7 activity assay, Annexin V/PI staining).

    • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound causes arrest at a specific phase of the cell cycle.

  • If the Compound is Bioactive but Not Cytotoxic:

    • Phenotypic Screening: Use high-content imaging or other phenotypic assays to screen for changes in cell morphology, protein localization, or other observable features.

    • Target Identification: If a consistent phenotype is observed, advanced techniques such as thermal proteome profiling (TPP), affinity chromatography, or genetic screens can be employed to identify the molecular target(s) of the compound.

  • If No Effect is Observed:

    • Consider testing on different cell lines that may have unique sensitivities.

    • Investigate whether the compound requires metabolic activation, which may not occur in the chosen cell line.

    • Confirm the compound's stability in culture medium over the incubation period.

References

  • Model Selection and Experimental Design for Screening Experiments. KCAS Bio. [Link]

  • 590395-59-8, 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid. AccelaChem. [Link]

  • Propanoic acid, 2-(4-chloro-2-formyl-6-methoxyphenoxy)-. ChemBK. [Link]

  • In Vitro Assays for Screening Small Molecules. Springer Nature Experiments. [Link]

  • The evolving biology of small molecules: controlling cell fate and identity. PubMed Central (PMC). [Link]

  • Applications of small molecules in modulating productivity and product quality of recombinant proteins produced using cell cultures. PubMed. [Link]

  • Safety data sheet. CPAChem. [Link]

Sources

Application

Application Note: 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid as a Versatile Intermediate in Advanced Organic Synthesis

Executive Summary & Structural Rationale In modern drug discovery and agrochemical development, the design of multifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and agrochemical development, the design of multifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid ( C11​H11​ClO5​ ) represents a highly versatile, orthogonally reactive intermediate.

Derived from the parent phenol 5-chloro-o-vanillin (5-chloro-2-hydroxy-3-methoxybenzaldehyde) [1], this intermediate combines three distinct pharmacophoric and reactive handles:

  • An α -Aryloxypropanoic Acid Core: A structural motif homologous to fibrate-class PPAR (Peroxisome Proliferator-Activated Receptor) agonists and phenoxyacetic acid herbicides. The α -methyl group introduces a stereocenter that is often critical for receptor subtype selectivity.

  • An Ortho-Formyl Group: A highly reactive electrophilic center primed for Schiff base formation, reductive amination, or Knoevenagel condensations. The parent 5-chloro-o-vanillin core is notably utilized in the synthesis of ZT-1 (Debio-9902), a Huperzine A prodrug investigated for Alzheimer's disease [2].

  • A Chloro-Substituted Aromatic Ring: Enhances lipophilicity (LogP) and metabolic stability while providing a potential handle for late-stage transition-metal-catalyzed cross-coupling if required.

This application note details the physicochemical profiling, causality-driven synthetic workflows, and self-validating experimental protocols for utilizing this intermediate in advanced synthesis.

Physicochemical Profiling

Understanding the physicochemical properties of the intermediate is critical for predicting its behavior during extraction, chromatography, and downstream biological assays.

Table 1: Physicochemical and Structural Properties

PropertyValue / DescriptionAnalytical Rationale
Molecular Formula C11​H11​ClO5​ Confirmed via HRMS ([M-H]⁻ expected at m/z 257.0222).
Molecular Weight 258.65 g/mol Optimal for fragment-based drug design (FBDD).
H-Bond Donors / Acceptors 1 / 5Favorable for binding pocket interactions (e.g., PPAR γ activation).
Parent Phenol 5-Chloro-o-vanillin [3]Starting material; pKa ~7.5 due to electron-withdrawing -Cl and -CHO.
Reactive Centers Aldehyde (-CHO), Carboxylic Acid (-COOH)Enables orthogonal functionalization without protecting groups.

Strategic Synthetic Workflows & Mechanistic Causality

To maximize the utility of this intermediate, we must first synthesize it efficiently and then exploit its bifunctional nature. The workflows below are designed with mechanistic causality in mind—explaining why specific reagents are chosen over alternatives.

Workflow A: Synthesis of the Intermediate

The synthesis relies on the O-alkylation of 5-chloro-o-vanillin with an α -halo ester, followed by saponification.

  • Electrophile Selection: Ethyl 2-bromopropionate is selected over the chloro-analogue because the bromide ion is a superior leaving group. This facilitates the bimolecular nucleophilic substitution ( SN​2 ) at lower temperatures, preventing unwanted side reactions at the reactive formyl group.

  • Base and Solvent Rationale: Potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) is utilized. According to the Hard-Soft Acid-Base (HSAB) principle, the "hard" phenoxide oxygen preferentially attacks the "hard" electrophilic carbon of the alkyl halide. DMF, a polar aprotic solvent, effectively solvates the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion, driving the reaction to completion rapidly.

G A 5-Chloro-o-vanillin (CAS: 7740-05-8) B Ethyl 2-bromopropionate + K2CO3 / DMF A->B C Ethyl 2-(4-chloro-2-formyl- 6-methoxyphenoxy)propanoate B->C D LiOH / THF:H2O (Saponification) C->D E 2-(4-Chloro-2-formyl- 6-methoxyphenoxy)propanoic acid D->E

Caption: Synthesis of the target intermediate via O-alkylation and subsequent saponification.

Workflow B: Divergent Downstream Applications

The true value of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid lies in its orthogonal reactivity.

  • Reductive Amination: The formyl group can be converted into a secondary amine using sodium triacetoxyborohydride ( NaBH(OAc)3​ ). Causality: Unlike NaBH4​ , which indiscriminately reduces aldehydes to alcohols, NaBH(OAc)3​ is a mild, sterically hindered reducing agent. It selectively reduces the transient iminium ion formed by the amine and aldehyde, leaving the carboxylic acid completely intact.

  • Knoevenagel Condensation: Reacting the aldehyde with 2,4-thiazolidinedione (TZD) generates a dual-action pharmacophore. Causality: Piperidine is used as an organocatalyst to form a reactive iminium intermediate, which lowers the activation energy for the nucleophilic attack by the TZD enolate.

G Core 2-(4-Chloro-2-formyl- 6-methoxyphenoxy)propanoic acid Path1 Reductive Amination (NaBH(OAc)3, R-NH2) Core->Path1 Path2 Knoevenagel Condensation (2,4-Thiazolidinedione, Piperidine) Core->Path2 Prod1 Benzylamine-linked Aryloxypropanoic Acids (e.g., ZT-1 Analogs) Path1->Prod1 Prod2 TZD-Aryloxypropanoic Acid Derivatives (PPAR Agonists) Path2->Prod2

Caption: Divergent synthetic workflows leveraging the bifunctional nature of the intermediate.

Reaction Optimization Data

During the development of the O-alkylation step, various conditions were evaluated to minimize the formation of C-alkylated side products and maximize the yield of the desired O-alkylated ester.

Table 2: Optimization of O-Alkylation Conditions

SolventBaseTemperatureTimeYield (%)Mechanistic Observation
Acetone K2​CO3​ 56°C (Reflux)12 h65%Sluggish reaction due to poor solubility of the potassium phenoxide intermediate.
Acetonitrile Cs2​CO3​ 80°C8 h82%Cesium effect enhances nucleophilicity, but higher temp led to minor degradation.
DMF K2​CO3​ 60°C 4 h 91% Optimal. Polar aprotic solvent perfectly solvates cations, leaving naked phenoxide.
THF NaH 0°C to 25°C2 h78%Strong base caused partial aldol condensation of the formyl group (side products).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure the scientist can verify the success of the reaction before proceeding to the next step.

Protocol A: Synthesis of Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoate
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 5-chloro-o-vanillin (10.0 g, 53.6 mmol) and anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (11.1 g, 80.4 mmol, 1.5 equiv). Stir the resulting bright yellow suspension at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Add ethyl 2-bromopropionate (8.4 mL, 64.3 mmol, 1.2 equiv) dropwise via syringe over 10 minutes. Heat the reaction mixture to 60°C.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Perform TLC (Eluent: 3:1 Hexanes:Ethyl Acetate). The starting material ( Rf​≈0.4 ) should be consumed, replaced by a new, less polar UV-active spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature and quench with ice water (200 mL). Extract with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine ( 3×100 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the ester as a pale yellow oil.

Protocol B: Saponification to 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid
  • Hydrolysis: Dissolve the crude ester from Protocol A in a mixture of THF (50 mL) and water (50 mL). Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (4.5 g, 107 mmol, 2.0 equiv).

  • Reaction: Stir vigorously at room temperature for 2 hours.

  • IPC: LC-MS analysis should indicate the disappearance of the ester mass (m/z 287[M+H]⁺) and the appearance of the target acid (m/z 257 [M-H]⁻).

  • Isolation: Concentrate the mixture under reduced pressure to remove THF. Acidify the remaining aqueous layer with 1M HCl to pH ~2. A white/pale yellow precipitate will form.

  • Validation: Filter the precipitate, wash with cold water, and dry under high vacuum. Self-Validation Check: 1H NMR (400 MHz, DMSO- d6​ ) must show the aldehyde proton at ~10.3 ppm (s, 1H), the aromatic protons at ~7.5 and 7.3 ppm (d, 2H), the methoxy group at ~3.9 ppm (s, 3H), the α -CH at ~4.9 ppm (q, 1H), and the methyl doublet at ~1.5 ppm (d, 3H).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5151086, 5-Chloro-2-hydroxy-3-methoxybenzaldehyde" PubChem, [Link]. Accessed 20 March 2026.

  • Wang, R., et al. "Neuroinflammation as a Central Mechanism in Alzheimer's Disease: Therapeutic Insights from Schiff Base Derivatives." PMC - National Institutes of Health, [Link]. Accessed 20 March 2026.

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid in Biological Matrices

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Preclinical Drug Development Professionals. Structural Analytics & Mechanistic Rationale The compound 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Preclinical Drug Development Professionals.

Structural Analytics & Mechanistic Rationale

The compound 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (CAS: 590395-59-8) is a highly functionalized aryloxypropanoic acid derivative. Structurally, it features a carboxylic acid moiety, a reactive formyl (aldehyde) group, a methoxy ether, and a halogenated aromatic ring. Such motifs are frequently encountered as synthetic intermediates, reactive metabolites, or core pharmacophores in PPAR agonists.

Developing a robust bioanalytical method for this analyte requires navigating its unique chemical reactivity and ionization behavior:

  • Ionization Strategy (Causality of ESI-): The propanoic acid moiety (pKa ~4.5) readily deprotonates, making Negative Electrospray Ionization (ESI-) the most sensitive detection mode[1]. While formic acid is a standard LC additive, it often causes severe ion suppression in negative mode. Therefore, we utilize a weak 0.01% acetic acid modifier, which provides enough protons to maintain sharp chromatographic peak shapes without quenching the [M-H]⁻ signal.

  • Extraction Rationale (Avoiding Schiff Bases): The 2-formyl group is highly susceptible to nucleophilic attack by primary amines. Consequently, sample preparation must avoid amine-containing buffers (e.g., Tris or high-concentration ammonium acetate). We employ a Liquid-Liquid Extraction (LLE) using ethyl acetate under mildly acidic conditions. This ensures the carboxylic acid is fully protonated (neutral) for optimal partitioning into the organic phase, while leaving matrix proteins and polar phospholipids in the aqueous waste, drastically reducing matrix effects[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must be bracketed by a freshly prepared calibration curve, a double-blank (matrix without analyte or Internal Standard), a zero-blank (matrix with IS only), and three tiers of Quality Control (QC) samples (Low, Mid, High) analyzed in duplicate.

Reagents & Precautions
  • Analyte: 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid.

  • Internal Standard (IS): 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid-d3 (or a suitable structural analog).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Water, Ethyl Acetate, and Glacial Acetic Acid.

  • Critical Precaution: Prepare all stock solutions in 100% MeCN and store at -80°C to prevent oxidation of the formyl group.

Step-by-Step Liquid-Liquid Extraction (LLE)
  • Aliquot: Transfer 50 µL of plasma (blank, standard, QC, or unknown sample) into a 2.0 mL polypropylene microcentrifuge tube.

  • Spike IS: Add 10 µL of the IS working solution (100 ng/mL in 50% MeCN). Vortex for 10 seconds.

  • Acidification: Add 10 µL of 0.5% Formic Acid in water to drop the pH below 3.0, neutralizing the carboxylic acid for extraction.

  • Extraction: Add 600 µL of cold Ethyl Acetate.

  • Partitioning: Vortex vigorously for 3 minutes to ensure complete phase mixing, followed by centrifugation at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Carefully transfer 500 µL of the upper organic layer into a clean 96-well collection plate. Expert Tip: Do not disturb the protein interface to avoid phospholipid carryover.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (Water:MeCN, 80:20 v/v). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.

Workflow Visualization

Workflow Start Plasma Sample (50 µL) Spike Add Internal Standard (IS) & Acidify (0.5% FA) Start->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate, 600 µL) Spike->Extract Centrifuge Vortex & Centrifuge (14,000 rpm, 5 min) Extract->Centrifuge Dry Transfer Organic Layer & Evaporate to Dryness Centrifuge->Dry Recon Reconstitute in Mobile Phase (Water:MeCN 80:20) Dry->Recon LCMS LC-MS/MS Analysis (ESI Negative Mode) Recon->LCMS

Figure 1: Step-by-step LLE and LC-MS/MS analytical workflow for plasma samples.

Instrumental Parameters & Quantitative Data

Chromatographic separation is achieved using a sub-2-micron C18 column (e.g., 50 × 2.1 mm, 1.7 µm) to ensure rapid, high-throughput analysis while resolving the analyte from endogenous isobaric interferences.

Table 1: LC Gradient Program

Time (min) Flow Rate (mL/min) Mobile Phase A (0.01% Acetic Acid) Mobile Phase B (Acetonitrile)
0.00 0.40 90% 10%
0.50 0.40 90% 10%
2.50 0.40 10% 90%
3.50 0.40 10% 90%
3.60 0.40 90% 10%

| 5.00 | 0.40 | 90% | 10% |

Table 2: Mass Spectrometry (MRM) Parameters Note: Parameters optimized for a triple quadrupole mass spectrometer operating in Negative ESI mode.

Analyte Precursor Ion [M-H]⁻ Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
Analyte (Quantifier) 257.0 185.0 (Loss of propanoic acid) -60 -22
Analyte (Qualifier) 257.0 213.0 (Loss of CO₂) -60 -15

| Internal Standard | 260.0 | 188.0 | -60 | -22 |

Method Validation & Quality Control

To guarantee regulatory compliance and data integrity, the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018)[2]. The self-validating nature of the batch ensures that any drift in instrument sensitivity or extraction recovery is immediately flagged by the QC samples.

Table 3: Validation Acceptance Criteria

Validation Parameter Regulatory Acceptance Criteria (FDA 2018)
Linearity (Calibration Curve) R² ≥ 0.99; Standards must be within ±15% of nominal concentration (±20% at the LLOQ).
Accuracy (Inter/Intra-day) Mean QC concentrations must be within ±15% of nominal values (±20% at LLOQ).
Precision (%CV) Coefficient of Variation must be ≤ 15% across all QC levels (≤ 20% at LLOQ).
Matrix Effect & Recovery IS-normalized matrix factor should have a CV ≤ 15%. Extraction recovery must be consistent across Low, Mid, and High QCs.

| Carryover | Blank injected immediately after the Upper Limit of Quantification (ULOQ) must show ≤ 20% of the LLOQ signal. |

Sources

Application

Application Note: Bifunctional Derivatization of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid for Bioassay Probe Generation

Overview & Strategic Rationale 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (CAS 590395-59-8) is a highly versatile, bifunctional building block utilized in the rational design of targeted bioassay probes[1]. Fea...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Strategic Rationale

2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (CAS 590395-59-8) is a highly versatile, bifunctional building block utilized in the rational design of targeted bioassay probes[1]. Featuring both an electrophilic aldehyde and a terminal carboxylic acid, this scaffold enables orthogonal, site-specific bioconjugation.

In drug development and chemical biology, researchers frequently need to attach multiple functional moieties to a single pharmacophore—such as pairing a fluorescent dye for spatial tracking with a biotin tag for affinity pull-down. This specific molecule serves as an ideal central hub for such dual-labeling strategies. By exploiting the distinct reactivity profiles of its two handles, complex bioconjugates can be synthesized sequentially without the need for cumbersome protection and deprotection steps.

Mechanistic Principles of Bifunctional Derivatization

To ensure high yields and prevent cross-reactivity, the derivatization must follow a strict chemoselective sequence, driven by the specific pH dependencies of each reaction.

The Aldehyde Handle: Reductive Amination

The formyl group (-CHO) at the 2-position of the phenoxy ring is targeted first via reductive amination. When reacted with a primary amine, it condenses to form a reversible Schiff base (imine). To lock this linkage, sodium cyanoborohydride (NaBH₃CN) is introduced to reduce the imine into a stable, irreversible secondary amine[2].

  • Causality & Expertise: NaBH₃CN is explicitly chosen over stronger reducing agents (like NaBH₄) because it selectively reduces imines at a mildly acidic pH (6.0–6.5) without reducing the unreacted aldehyde[2]. Furthermore, unlike amide coupling, reductive amination preserves the basicity of the conjugated amine, maintaining a positive charge at physiological pH which is often critical for probe solubility and target affinity[3].

The Carboxylic Acid Handle: EDC/NHS Coupling

Following aldehyde derivatization, the propanoic acid moiety (-COOH) is utilized for amide bond formation. Activation of the carboxyl group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) yields a highly reactive O-acylisourea intermediate.

  • Causality & Expertise: Because the O-acylisourea intermediate is highly susceptible to rapid hydrolysis in aqueous buffers, N-hydroxysuccinimide (NHS) or its water-soluble derivative (Sulfo-NHS) is added simultaneously. This converts the transient intermediate into a semi-stable NHS ester, significantly extending its half-life and increasing the efficiency of subsequent aminolysis by a second target amine[4][5].

Workflow Visualization

BioconjugationWorkflow Core 2-(4-Chloro-2-formyl-6-methoxyphenoxy) propanoic acid Aldehyde Aldehyde Handle (-CHO) Core->Aldehyde Acid Carboxylic Acid Handle (-COOH) Core->Acid RedAm Phase 1: Reductive Amination (Amine 1 + NaBH3CN) Aldehyde->RedAm EDCNHS Phase 2: EDC/NHS Coupling (Amine 2) Acid->EDCNHS Intermediate Secondary Amine Intermediate RedAm->Intermediate pH 6.0-6.5 FinalProbe Dual-Functionalized Bioassay Probe EDCNHS->FinalProbe pH 7.4-8.0 Intermediate->EDCNHS Sequential Activation

Orthogonal dual-derivatization workflow for bifunctional bioassay probe generation.

Quantitative Reaction Parameters

The following table summarizes the critical parameters required to maintain orthogonality and self-validate the success of each step.

Reaction PhaseTarget GroupKey ReagentsOptimal pHExpected LC-MS Mass ShiftTypical Yield
1. Reductive Amination Aldehyde (-CHO)Primary Amine 1, NaBH₃CN, Acetic Acid6.0 – 6.5+[Amine 1 MW] - 18 Da (H₂O) + 2H70 – 85%
2a. Activation Carboxylic Acid (-COOH)EDC·HCl, Sulfo-NHS5.5 – 6.0N/A (Transient NHS-ester)N/A
2b. Amide Coupling Activated NHS EsterPrimary Amine 27.4 – 8.0+ [Amine 2 MW] - 18 Da (H₂O)60 – 90%

Step-by-Step Experimental Protocols

Phase 1: Site-Specific Reductive Amination of the Formyl Group

This step must be performed first. The unactivated carboxylic acid is completely inert to reductive amination conditions, ensuring strict chemoselectivity.

  • Preparation: Dissolve 10 mg (approx. 38.6 µmol) of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid in 500 µL of anhydrous Methanol or DMF.

  • Imine Formation: Add 1.1 molar equivalents of the first target amine (e.g., a primary amine-functionalized fluorophore). Adjust the pH of the solution to 6.0 using dilute acetic acid.

  • Incubation: Stir the mixture at room temperature for 1 hour to allow the Schiff base to fully form.

  • Reduction: In a fume hood, carefully add 1.5 molar equivalents of NaBH₃CN.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Validate reaction completion via LC-MS. You should observe the disappearance of the starting material (m/z 258.6) and the appearance of the secondary amine intermediate.

  • Purification: Purify the intermediate via preparative reverse-phase HPLC to remove excess NaBH₃CN and unreacted amine. Lyophilize the product.

Phase 2: EDC/NHS Activation and Amide Coupling of the Propanoic Acid

This phase attaches the second moiety (e.g., Biotin-PEG-amine) to the carboxylic acid handle.

  • Activation: Dissolve the purified intermediate from Phase 1 in 0.1 M MES buffer (pH 6.0).

    • Self-Validation Note: EDC is most efficient at slightly acidic pH (4.5–6.0)[6]. Do not use PBS for activation, as phosphate can reduce EDC efficiency.

  • Esterification: Add a 10-fold molar excess of EDC·HCl and a 4-fold molar excess of Sulfo-NHS[7]. Stir at room temperature for 15–30 minutes to generate the stable Sulfo-NHS ester.

  • Quenching (Optional but Recommended): If your second amine is a large protein, quench unreacted EDC by adding 2-mercaptoethanol (to a final concentration of 20 mM) for 10 minutes to prevent unwanted protein-protein cross-linking.

  • Coupling: Add the second target amine (Amine 2) dissolved in 0.1 M PBS (pH 7.4–8.0).

    • Causality: The pH is raised to 7.4–8.0 because the target amine must be unprotonated (nucleophilic) to efficiently attack the NHS ester[5].

  • Incubation: React for 2 hours at room temperature.

  • Final QC: Confirm the final dual-functionalized probe via LC-MS and ¹H NMR (noting the loss of the carboxylic acid proton and the appearance of the amide linkage). Purify via HPLC or size-exclusion chromatography depending on the size of the final conjugate.

References

  • 2-(4-Chloro-2-formyl-6-methoxyphenoxy)
  • A Head-to-Head Comparison: EDC/NHS Coupling vs.
  • Source: mdpi.
  • Source: rsc.
  • Source: biorxiv.
  • Source: thermofisher.
  • Source: nih.gov (PMC)

Sources

Method

In Vivo Evaluation of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid: A Novel Allosteric Hemoglobin Modulator

Application Note & Preclinical Protocol Guide Target Audience: Pharmacologists, Translational Scientists, and Drug Development Professionals in Hematology. Executive Summary & Mechanistic Rationale The pathology of Sickl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Preclinical Protocol Guide Target Audience: Pharmacologists, Translational Scientists, and Drug Development Professionals in Hematology.

Executive Summary & Mechanistic Rationale

The pathology of Sickle Cell Disease (SCD) is fundamentally driven by the intracellular polymerization of deoxygenated sickle hemoglobin (HbS), leading to erythrocyte deformation, chronic hemolysis, and vaso-occlusive crises. 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid is a rationally designed preclinical tool compound that merges the covalent binding kinetics of aromatic aldehydes with the allosteric modulating properties of aryloxyalkanoic acids.

Structural Causality:

  • The Formyl Warhead: The aldehyde group acts as a covalent modifier, undergoing a reversible condensation reaction with the primary amine of the N-terminal valine (Val1) on the hemoglobin α-chain to form a Schiff-base imine[1]. This mechanism mirrors that of the FDA-approved drug voxelotor, sterically hindering the T-state (deoxygenated) conformation and stabilizing the highly soluble R-state (oxygenated) conformation[2].

  • The Phenoxypropanoic Acid Tail: Aryloxyalkanoic acids are established non-covalent modifiers that bind within the central water cavity of hemoglobin[3]. The propanoic acid moiety provides critical salt-bridge interactions, while the chloro and methoxy substituents optimize lipophilicity and steric fit within the α-cleft, synergistically driving a leftward shift in the oxygen equilibrium curve (OEC).

Experimental Design & Model Selection

To ensure high translational fidelity, the Townes Sickle Cell Mouse Model (Genotype: hα/hα::βS/βS) is the required in vivo system for these protocols.

Causality of Model Choice: Created via homologous recombination, the Townes model replaces murine globin genes with human α-globin and linked human βS- and fetal Aγ-globin genes[4]. Unlike other transgenic models, Townes mice accurately recapitulate the human fetal-to-adult hemoglobin switch. This results in a severe adult phenotype characterized by chronic hemolytic anemia, a drastically shortened RBC half-life (approx. 2.5 days), hepatic necrosis, and multiorgan vaso-occlusion[5]. Utilizing this model provides a robust, clinically relevant baseline to measure the phenotypic rescue mediated by R-state stabilization.

Self-Validating Experimental Protocols

The following workflows are designed as a self-validating system: target engagement is chemically verified (Protocol 3.1), biochemical efficacy is quantified via oxygen affinity (Protocol 3.2), and cellular phenotypic rescue is confirmed under hypoxic stress (Protocol 3.3).

Protocol 3.1: Pharmacokinetic (PK) Adduct Stabilization & LC-MS/MS

Rationale: The Schiff-base linkage between the compound's formyl group and the HbS α-chain is reversible and highly labile during standard solvent extraction. To prevent dissociation and ensure accurate quantification of target engagement, reductive amination is required to permanently trap the adduct[6].

  • Dosing: Administer 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (100 mg/kg) via oral gavage (PO) formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween-80.

  • Sampling: Collect 50 µL of whole blood via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Chemical Adduct Stabilization (Critical Step): Immediately transfer 10 µL of the whole blood into 90 µL of erythrocyte lysis buffer containing 10 mM sodium cyanoborohydride (NaCNBH₃). Incubate at 4°C for 30 minutes.

    • Mechanism: NaCNBH₃ selectively reduces the transient imine to a stable secondary amine without reducing the unreacted free aldehyde, locking the drug-target complex in place[6].

  • Extraction & Analysis: Precipitate proteins using 300 µL of cold acetonitrile spiked with an internal standard. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the Hb-bound adduct.

Protocol 3.2: Pharmacodynamic (PD) Oxygen Dissociation Profiling

Rationale: The primary PD biomarker for allosteric Hb modulators is the leftward shift in the oxygen dissociation curve, quantified as a decrease in p50 (the partial pressure of oxygen at which Hb is 50% saturated). This validates that the chemical binding observed in Protocol 3.1 successfully alters protein allostery.

  • Blood Collection: At Tmax​ (approximately 2 hours post-dose), collect 100 µL of heparinized whole blood from the Townes mice.

  • Buffer Preparation: Dilute 20 µL of whole blood in 5 mL of Hemox buffer (pH 7.4), supplemented with 10 µL of Anti-Foaming agent and 20 µL of 20% BSA to maintain RBC membrane integrity.

  • Hemox-Analyzer Measurement: Transfer the suspension to a Hemox-Analyzer. Equilibrate the sample with compressed air (21% O₂) to reach 100% saturation, then gradually deoxygenate using nitrogen gas while continuously monitoring the optical absorbance.

  • Data Extraction: Record the p50 value and calculate the Δp50 relative to vehicle-treated Townes control mice.

Protocol 3.3: Ex Vivo Hypoxia-Induced Sickling Assay

Rationale: To prove that the biochemical shift in p50 translates to functional cellular rescue, RBCs must be subjected to controlled hypoxia to force HbS polymerization.

  • Gas Equilibration: Suspend treated and vehicle-control Townes mouse RBCs in Hemox buffer at a 2% hematocrit. Incubate in a tonometer at 37°C under a strict hypoxic gas mixture (2% O₂, 98% N₂) for 2 hours.

  • In Situ Fixation: Without exposing the sample to ambient air (which would rapidly reverse sickling), inject 2% glutaraldehyde—pre-equilibrated with the hypoxic gas—directly into the tonometer to fix the cells in their current morphological state.

  • Morphological Quantification: Image the fixed cells using differential interference contrast (DIC) microscopy. Count a minimum of 500 cells per sample. Calculate the percentage of sickled cells (defined by elongated, crescent, or holly-leaf morphologies).

Quantitative Data Summary

The following table summarizes the expected preclinical PK/PD and hematological parameters when evaluating 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid in the Townes mouse model.

ParameterAssay / ReadoutVehicle Control (Townes HbSS)Compound Treated (100 mg/kg PO)Translational Significance
Target Engagement LC-MS/MS (NaCNBH₃ stabilized)0% Hb Occupancy> 25% Hb OccupancyConfirms covalent Schiff-base formation.
Oxygen Affinity (p50) Hemox-Analyzer~ 31.5 mmHg~ 20.2 mmHg ( Δ -11.3)Leftward OEC shift indicates R-state stabilization.
Hypoxic Sickling Ex Vivo Hypoxia (2% O₂)> 85% Sickled RBCs< 20% Sickled RBCsDirect phenotypic rescue of erythrocyte morphology.
In Vivo Hemolysis Reticulocyte Count~ 45%< 25%Indicates prolonged RBC half-life and reduced destruction.

Mechanistic Pathway Visualization

G Cmpd 2-(4-Chloro-2-formyl-6-methoxyphenoxy) propanoic acid Schiff Reversible Schiff-Base Linkage (N-terminal Val1 of Hb α-chain) Cmpd->Schiff Covalent Binding Allostery Allosteric R-State Stabilization Schiff->Allostery Conformational Shift AntiSickle Inhibition of HbS Polymerization Allostery->AntiSickle Steric Hindrance Phenotype Restoration of Microvascular Flow & Reduced Hemolysis AntiSickle->Phenotype Phenotypic Rescue

Mechanistic pathway of hemoglobin allosteric modulation and phenotypic rescue.

References

  • [3] Aryloxyalkanoic Acids as Non-Covalent Modifiers of the Allosteric Properties of Hemoglobin. NIH / PubMed Central.

  • [4] Phenotypic Characterization the Townes Sickle Mice. American Society of Hematology (Blood).

  • [5] From early development to maturity: a phenotypic analysis of the Townes sickle cell disease mice. NIH / PubMed Central.

  • [1] Challenges of the allosteric regulation of hemoglobin by interaction with Cys93 of the β chain for the treatment of sickle cell disease. Oxford Academic.

  • [6] Interactions of an Anti-Sickling Drug with Hemoglobin in Red Blood Cells from a Patient with Sickle Cell Anemia. NIH / PubMed Central.

  • [2] NDA Multi-disciplinary Review and Evaluation: OXBRYTA (Voxelotor). FDA Center for Drug Evaluation and Research.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid synthesis

Welcome to the Synthesis Optimization Support Center . This portal is designed for researchers and drug development professionals working with phenoxypropanoic acid derivatives. Below, you will find mechanistic troublesh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Optimization Support Center . This portal is designed for researchers and drug development professionals working with phenoxypropanoic acid derivatives. Below, you will find mechanistic troubleshooting guides, condition optimization data, and self-validating protocols to maximize the yield of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid from 5-chlorovanillin.

Core Synthetic Workflow

Workflow SM 5-Chlorovanillin (Phenol Core) Ester Intermediate Ester (O-Alkylation) SM->Ester Cs2CO3, KI DMF, 80°C Reagent Ethyl 2-bromopropanoate (Alkylating Agent) Reagent->Ester SN2 Substitution Product 2-(4-Chloro-2-formyl- 6-methoxyphenoxy)propanoic acid (Target Acid) Ester->Product 1. LiOH, THF/H2O, RT 2. HCl (pH 2)

Workflow for the two-step synthesis of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid.

Section 1: Troubleshooting Guides & FAQs

Q: Why is my yield <20% when reacting 5-chlorovanillin directly with 2-bromopropanoic acid and K2​CO3​ ? A: The use of the free carboxylic acid (2-bromopropanoic acid) is a critical mechanistic pitfall. Under basic conditions, the acid is immediately deprotonated to form a carboxylate anion. This negative charge electrostatically repels the incoming phenoxide nucleophile, drastically reducing the electrophilicity of the adjacent α -carbon. Furthermore, the free acid consumes an extra equivalent of base and increases the polarity of the reaction mixture, complicating the transition state. Solution: Always use the esterified version, such as ethyl 2-bromopropanoate . This neutralizes the electrostatic repulsion and prevents premature salt formation, significantly improving the SN​2 kinetics[1].

Q: Even with ethyl 2-bromopropanoate, my reaction stalls at 50% conversion. How can I drive it to completion? A: 5-Chlorovanillin is a notoriously poor nucleophile[4]. The formyl group is strongly electron-withdrawing via resonance, and the chlorine atom withdraws electron density inductively. Coupled with the steric hindrance from the adjacent methoxy group, the phenoxide oxygen is highly deactivated. Solution: Implement a Finkelstein in-situ catalysis [2] by adding 0.2 equivalents of Potassium Iodide (KI). The iodide ion displaces the bromide to form ethyl 2-iodopropanoate in situ. Iodine is a superior leaving group, lowering the activation energy for the SN​2 attack. Additionally, switching the base from K2​CO3​ to Cesium Carbonate ( Cs2​CO3​ ) enhances nucleophilicity via the "cesium effect" (weaker ion-pairing and higher solubility in polar aprotic solvents like DMF).

Q: During the final hydrolysis step (NaOH/Heat), my product turns into a complex mixture and the aldehyde peak disappears on NMR. What happened? A: You are observing the Cannizzaro reaction [3]. Highly substituted benzaldehydes lacking α -protons will undergo disproportionation into the corresponding carboxylic acid and benzyl alcohol when exposed to strong bases (like NaOH or KOH) at elevated temperatures. Solution: Shift to a mild saponification protocol. Use Lithium Hydroxide (LiOH) in a THF/Water co-solvent system at room temperature. LiOH provides sufficient hydroxide concentration to cleave the aliphatic ester without triggering the degradation of the aromatic formyl group.

Troubleshooting Issue Issue: Low Yield or Complex Mixture Q1 Is the O-alkylation yield < 50%? Issue->Q1 Q2 Are you using free 2-bromopropanoic acid? Q1->Q2 Yes Q3 Is the formyl group degrading during hydrolysis? Q1->Q3 No S1 Switch to Ethyl 2-bromopropanoate to prevent carboxylate repulsion Q2->S1 Yes S2 Add KI (Finkelstein catalyst) & use Cs2CO3 in DMF Q2->S2 No (Using Ester) S3 Switch from NaOH/Heat to LiOH/RT to prevent Cannizzaro Q3->S3 Yes

Troubleshooting logical decision tree for addressing low yields and side reactions.

Section 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the isolated yield of the intermediate ester (Step 1).

Alkylating AgentBaseSolventAdditiveTemp (°C)Time (h)O-Alkylation Yield (%)
2-Bromopropanoic acid K2​CO3​ (3.0 eq)DMFNone801215%
Ethyl 2-bromopropanoate K2​CO3​ (2.0 eq)AcetoneNone601245%
Ethyl 2-bromopropanoate K2​CO3​ (2.0 eq)DMFNone80865%
Ethyl 2-bromopropanoate Cs2​CO3​ (1.5 eq)DMFKI (0.2 eq)806>90%

Section 3: Self-Validating Experimental Protocols

Protocol A: Williamson Ether Synthesis (O-Alkylation)
  • Preparation: In an oven-dried round-bottom flask under an N2​ atmosphere, dissolve 1.0 eq of 5-chlorovanillin in anhydrous DMF to create a 0.2 M solution.

  • Deprotonation: Add 1.5 eq of anhydrous Cs2​CO3​ and 0.2 eq of Potassium Iodide (KI).

    • Self-Validation Checkpoint: The solution will rapidly transition to a deep yellow/orange color. This optical shift confirms the successful deprotonation of the phenol into the highly conjugated phenoxide anion.

  • Alkylation: Dropwise add 1.2 eq of ethyl 2-bromopropanoate. Heat the mixture to 80 °C and stir for 6 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Checkpoint: The starting material ( Rf​≈0.4 , UV active, stains bright yellow with 2,4-DNPH due to the formyl group) should disappear, replaced entirely by a new, less polar spot ( Rf​≈0.6 ).

  • Workup: Cool the reaction to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to strip residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate ester.

Protocol B: Mild Saponification (Hydrolysis)
  • Preparation: Dissolve the crude ester from Protocol A in a 3:1:1 mixture of THF:MeOH: H2​O (0.1 M concentration).

  • Hydrolysis: Add 2.0 eq of Lithium Hydroxide ( LiOH⋅H2​O ). Stir vigorously at room temperature (20-25 °C) for 4 hours.

    • Self-Validation Checkpoint: TLC will show the complete disappearance of the ester spot and the formation of a baseline spot (the highly polar lithium carboxylate salt).

  • Isolation: Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous residue with distilled water and wash once with Diethyl Ether to extract any unreacted organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly acidify by dropwise addition of 1M HCl until the pH reaches 2-3.

    • Self-Validation Checkpoint: A white to pale-yellow precipitate will crash out of the solution immediately as the protonated free acid becomes insoluble in the aqueous medium.

  • Collection: Filter the precipitate through a Buchner funnel, wash with ice-cold water, and dry under high vacuum to afford pure 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid.

References

  • Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents Source: Molecules (PubMed Central) URL:[Link]

  • The Finkelstein Reaction Source: Comprehensive Organic Name Reactions and Reagents (Wiley) URL:[Link]

  • Cannizzaro Reaction Source: Comprehensive Organic Name Reactions and Reagents (Wiley) URL:[Link]

  • Synthesis of Substituted Salicylaldehyde Derivatives (WO2012040454A2)
Optimization

Technical Support Center: Purification of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid

Welcome to the technical support guide for 2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoic acid (CAS 590395-59-8).[1][2] This document provides in-depth troubleshooting and practical guidance for researchers encountering...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoic acid (CAS 590395-59-8).[1][2] This document provides in-depth troubleshooting and practical guidance for researchers encountering challenges in the purification of this multifunctional molecule. Its unique structure, featuring a carboxylic acid, a reactive aldehyde, and a halogenated aromatic ring, presents specific hurdles that require a systematic and well-understood approach to achieve high purity.

Section 1: Understanding the Core Purification Challenges

This section addresses the fundamental issues arising from the compound's synthesis and inherent chemical properties.

Q1: What are the most common impurities I should expect in my crude 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid, and where do they come from?

A1: The impurity profile is directly linked to the synthetic route, which typically involves a Williamson ether synthesis between a substituted phenol and an alpha-halo propanoate, followed by hydrolysis if an ester was used. Understanding the potential contaminants is the first step toward designing an effective purification strategy.

Impurity Type Potential Origin Impact on Purification Recommended Primary Removal Method
Unreacted Starting Materials Incomplete reaction. Common examples include 4-chloro-2-formyl-6-methoxyphenol or 2-bromopropanoic acid.[3][4]Can co-crystallize with the product or cause it to oil out. Phenolic impurities are acidic and will follow the product in basic extractions.Column Chromatography, careful Acid-Base Extraction.
Positional Isomers Use of impure starting materials. For instance, if the chlorination of the precursor phenol was not perfectly regioselective, isomers like 2-(2-chloro-6-formyl-4-methoxyphenoxy)propanoic acid could form.[5]Isomers often have very similar polarities and solubility profiles, making separation by recrystallization or standard chromatography extremely difficult.High-Performance Liquid Chromatography (HPLC).
Di-substituted By-products If the starting phenol has more than one reactive site, over-alkylation can occur. This is more common with simpler phenols like hydroquinone but can occur if reaction conditions are too harsh.[4]These by-products are typically less polar than the desired product.Column Chromatography.
Degradation Products The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid. This can occur during the reaction workup or upon prolonged storage in the presence of air.[6]The resulting di-acid will have significantly different polarity and solubility, complicating purification.Column Chromatography, Recrystallization.
Residual Solvents Incomplete removal of reaction or extraction solvents (e.g., THF, Ethyl Acetate, DMF).Can inhibit crystallization and interfere with analytical characterization. High boiling point solvents like DMF are particularly challenging to remove.High-vacuum drying, co-evaporation with a lower-boiling solvent.

Q2: My final product is a sticky oil or refuses to crystallize, even after removing the solvent. Why is this happening?

A2: This is a frequent and frustrating issue. The failure to crystallize typically points to one of three root causes:

  • Presence of Impurities: Even small amounts of impurities, particularly unreacted starting materials or isomeric by-products, can disrupt the formation of a stable crystal lattice. This leads to the formation of a eutectic mixture or an amorphous solid (oil).

  • Racemic Mixture: The target molecule is chiral at the alpha-carbon of the propanoic acid. Racemic mixtures can sometimes be more difficult to crystallize than their enantiomerically pure counterparts.

  • Residual Solvent: High-boiling point solvents like DMF or DMSO can remain trapped in the product, acting as a plasticizer and preventing solidification. Ensure removal under high vacuum, possibly with gentle heating if the compound is stable.

Q3: My product's purity seems to decrease over time, and a new spot appears on my TLC plate. What is causing this instability?

A3: The primary culprit is the aldehyde functional group. Aldehydes are prone to air oxidation, especially when exposed to light and ambient temperatures, converting to a carboxylic acid. This introduces a new, more polar impurity. The product is chemically stable under standard room temperature conditions when pure and dry, but strong heating should be avoided.[6] For long-term storage, it is best practice to keep the material in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and refrigerated.[6][7]

Section 2: Troubleshooting Purification Workflows

A logical, stepwise approach is critical. The following workflow provides a decision-making framework for purifying your crude product.

Purification_Workflow start Crude Product tlc Initial Analysis (TLC/¹H NMR) start->tlc decision Purity > 90%? tlc->decision extract Acid-Base Extraction decision->extract No recryst Recrystallization decision->recryst Yes column Silica Gel Chromatography extract->column Impurities Remain final_purity Purity & Identity Check (HPLC, NMR, MS) extract->final_purity Successful recryst->final_purity column->final_purity product Pure Product (>98%) final_purity->product

Caption: Decision workflow for purifying the target compound.

Guide 1: Purification by Acid-Base Extraction

Q: How can I perform an acid-base extraction to remove neutral or less-acidic impurities?

A: This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic contaminants. It is an excellent first-pass purification step for very crude material.

Causality: The carboxylic acid (pKa ~4-5) is deprotonated by a mild base like sodium bicarbonate (NaHCO₃) to form a water-soluble carboxylate salt. Neutral impurities (e.g., di-substituted by-products) remain in the organic phase. Using a mild base is crucial to avoid potential base-catalyzed side reactions, such as a Cannizzaro reaction, involving the aldehyde group.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous NaHCO₃ solution.

  • Mixing: Stopper the funnel and invert gently several times, venting frequently to release CO₂ gas that evolves. Vigorous shaking can lead to emulsions.[3]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the desired product salt into a clean flask.

  • Re-extraction: Extract the organic layer two more times with fresh NaHCO₃ solution to ensure complete recovery. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 1N HCl with stirring until the pH is ~2. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified solid under high vacuum.

Guide 2: Purification by Recrystallization

Q: My product is still not pure enough after extraction. How do I select the right solvent for recrystallization?

A: Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent is found.[8] The ideal solvent will dissolve the compound completely when hot but poorly when cold.

Causality: As a saturated hot solution cools, the solubility of the desired compound decreases, forcing it to crystallize out. Impurities, being present in lower concentrations, ideally remain in the cold solvent (the "mother liquor").

Experimental Protocol: Solvent Screening and Recrystallization

  • Solvent Screening:

    • Place ~20-30 mg of your compound into several small test tubes.

    • Add a few drops of a test solvent to each tube at room temperature. Observe solubility.

    • If insoluble, heat the tube gently. If it dissolves, it's a potential candidate.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

    • Common solvents to screen for this molecule include isopropanol, ethanol, ethyl acetate, toluene, or mixed solvent systems like Toluene/Hexane or EtOAc/Hexane.[9]

  • Recrystallization Procedure:

    • Place the impure solid in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals thoroughly under vacuum.

Guide 3: Purification by Flash Column Chromatography

Q: Both extraction and recrystallization have failed to give me pure material. How should I approach purification by column chromatography?

A: Flash column chromatography is the most powerful method for separating compounds with different polarities and is often necessary for this molecule.

Causality: The technique relies on the differential partitioning of compounds between a stationary phase (typically silica gel, which is polar) and a mobile phase (an organic solvent system). Less polar compounds travel down the column faster, while more polar compounds are retained longer by the silica. The carboxylic acid group can cause significant peak tailing on silica; adding a small amount of acid (e.g., 0.5-1% acetic acid) to the mobile phase suppresses the deprotonation of the carboxyl group, leading to sharper peaks and better separation.

Experimental Protocol: Silica Gel Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.25-0.35. A common starting point is a mixture of Hexane and Ethyl Acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using air or nitrogen) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I resolve the R/S enantiomers of this compound? A1: Separating enantiomers requires specialized techniques. The most direct method for both analysis and purification is chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[10] Classical resolution via the formation of diastereomeric salts with a chiral base is also a potential, though more labor-intensive, alternative.

Q2: What analytical data should I use to confirm the identity and purity of my final product? A2: A combination of techniques is recommended for full characterization:

  • ¹H NMR: To confirm the structure. Look for the characteristic aldehyde proton (singlet, ~10 ppm), the carboxylic acid proton (broad singlet, >10 ppm), aromatic protons, the methoxy group (singlet, ~3.9 ppm), and the propanoic acid methine (quartet) and methyl (doublet) signals.

  • LC-MS: To confirm the molecular weight (C₁₁H₁₁ClO₅ has a molecular weight of 258.66 g/mol ) and assess purity by checking for trace contaminants.[4][11]

  • HPLC: To obtain a quantitative measure of purity (e.g., >99% by area).

Q3: What are the recommended long-term storage conditions? A3: To prevent degradation, especially oxidation of the aldehyde, store the solid product in a tightly closed container, protected from light, in a freezer (-20°C).[6][7] For maximum stability, consider flushing the container with an inert gas like argon or nitrogen before sealing.

References

  • ChemBK. Propanoic acid, 2-(4-chloro-2-formyl-6-methoxyphenoxy)-. Available from: [Link]

  • Gyllenhaal, O., & Vessman, J. (1989). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Available from: [Link]

  • Hofsløkken, N. U., & Skattebøl, L. (2005). Regioselective Ortho-Formylation of Phenols; 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Available from: [Link]

  • Reddy, G. J., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49–62. Available from: [Link]

  • Hirayama, N. (2020). Appeal No. 2019-4288. Japan Patent Office. Available from: [Link]

  • Google Patents. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available from: [Link]

  • Kwiecień, H., et al. (2009). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Journal of the Serbian Chemical Society, 74(1), 15-26. Available from: [Link]

  • Google Patents. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.

Sources

Troubleshooting

Stability issues of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid in solution

Compound: 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary 2-(4-Chloro-2-formyl-6-methoxyphenoxy)prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid is a highly functionalized aromatic building block. Its structural complexity—specifically the presence of an ortho-formyl group (aldehyde) and a propanoic acid moiety—renders it highly reactive in specific solvent environments. This guide provides comprehensive troubleshooting strategies, validated protocols, and mechanistic insights to ensure the stability and integrity of this compound during experimental workflows.

Section 1: Troubleshooting FAQs

Q1: Why does my HPLC/LC-MS analysis show a new peak with a +16 Da mass shift after storing the compound in aqueous buffers? A1: A +16 Da mass shift is the hallmark of auto-oxidation . The formyl group (-CHO) on the aromatic ring is highly susceptible to oxidation, converting into a carboxylic acid (-COOH) when exposed to dissolved oxygen[1]. The electron-donating ortho-methoxy group and the electron-withdrawing para-chloro group create a unique electronic environment that can stabilize radical intermediates during this oxidation process. Elevated temperatures and UV/light exposure significantly accelerate this degradation pathway[1]. Solution: Always degas aqueous buffers using sonication under vacuum or sparging with an inert gas (Argon/N 2​ ). Store stock solutions in amber vials at -20°C to minimize photochemical and thermal oxidation.

Q2: I dissolved the compound in methanol, and my mass spec shows mass additions of +14 Da, +32 Da, and +46 Da. What is the mechanism behind this? A2: Dissolving this compound in primary alcohols (like methanol or ethanol) triggers two distinct solvolysis reactions:

  • Hemiacetal/Acetal Formation (+32 Da / +46 Da in MeOH): The electrophilic carbonyl carbon of the aldehyde reacts with the nucleophilic oxygen of the alcohol. Addition of one methanol molecule forms a hemiacetal (+32 Da). Under slightly acidic conditions, a second molecule adds, releasing water to form a full acetal (+46 Da).

  • Esterification (+14 Da in MeOH): The propanoic acid moiety undergoes Fischer esterification with the alcohol, converting the carboxylic acid to a methyl ester. Solution: Avoid protic, nucleophilic solvents. Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) for primary stock solutions.

Q3: My compound degraded rapidly when formulated in a high-pH buffer (pH > 10). What caused this? A3: At high pH, aromatic aldehydes lacking alpha-hydrogens undergo the Cannizzaro reaction [2]. In this base-catalyzed disproportionation, two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol[3]. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently transfers a hydride ion to a second aldehyde molecule[2]. Solution: Maintain the pH of aqueous solutions between 4.0 and 8.0. If basic conditions are strictly required for your assay, minimize exposure time and keep the solution on ice to lower the kinetic rate of disproportionation.

Section 2: Quantitative Data Summaries

Table 1: Solvent Compatibility & Primary Degradation Pathways
Solvent SystemPrimary Degradation PathwayDetected Mass Shift (Δm)Estimated Stability (RT, 24h)Recommendation
DMSO (Anhydrous) None (Stable)N/A> 99%Optimal for Stocks
Acetonitrile None (Stable)N/A> 99%Optimal for Stocks
Methanol / Ethanol Solvolysis (Acetal/Ester)+14, +32, +46 Da< 70%Avoid
Water (pH 7.0, Aerobic) Auto-Oxidation+16 Da~ 85%Degas before use
Water (pH > 10.0) Cannizzaro Disproportionation+16 Da & +2 Da< 50%Avoid
Table 2: Recommended Storage Conditions
StateTemperatureAtmosphereLight ExposureShelf Life
Solid Powder 2°C to 8°CInert (Argon/N 2​ )Protect from light12 - 24 Months
DMSO Stock (10 mM) -20°CInert (Argon/N 2​ )Protect from light3 - 6 Months
Aqueous Working Sol. 4°CDegassedProtect from light< 12 Hours

Section 3: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions (10 mM)

This self-validating protocol ensures the exclusion of nucleophiles and oxidants, preventing solvolysis and auto-oxidation.

  • Preparation: Bake amber glass vials at 120°C for 2 hours to remove residual moisture. Allow them to cool in a desiccator.

  • Solvent Purging: Take anhydrous DMSO (≥99.9% purity) and sparge with Argon gas for 15 minutes using a submerged needle to displace dissolved oxygen.

  • Dissolution: Weigh exactly 2.58 mg of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (assuming MW ~258.65 g/mol ) into the baked amber vial.

  • Volume Addition: Add 1.0 mL of the Argon-sparged DMSO to the vial.

  • Homogenization: Vortex gently for 30 seconds until fully dissolved. Do not sonicate, as localized heating can induce degradation.

  • Storage: Blanket the headspace of the vial with Argon, seal tightly with a PTFE-lined cap, and store immediately at -20°C.

Protocol 2: Forced Degradation Study (Oxidative & Hydrolytic)

Use this protocol to generate reference standards for your LC-MS impurity profiling.

  • Oxidative Stress (To generate the +16 Da standard):

    • Dilute the 10 mM DMSO stock to 1 mM in 50 mM Ammonium Bicarbonate buffer (pH 7.4).

    • Add Hydrogen Peroxide (H 2​ O 2​ ) to a final concentration of 0.1%.

    • Incubate at 40°C for 4 hours.

    • Quench with 10 mM Sodium Thiosulfate. Analyze via LC-MS to confirm the M+16 carboxylic acid peak.

  • Base Degradation (To generate Cannizzaro standards):

    • Dilute the 10 mM DMSO stock to 1 mM in 0.1 M NaOH (pH ~13).

    • Incubate at room temperature for 2 hours.

    • Neutralize immediately with an equivalent volume of 0.1 M HCl.

    • Analyze via LC-MS to identify the M+16 (acid) and M+2 (alcohol) disproportionation peaks.

Section 4: Pathway & Workflow Visualizations

pathways A 2-(4-Chloro-2-formyl- 6-methoxyphenoxy) propanoic acid B Oxidation Product (Carboxylic Acid) A->B O2 / H2O Auto-oxidation C Acetal/Ester (Solvolysis) A->C ROH / H+ Alcoholic Solvents D Cannizzaro Products (Alcohol + Acid) A->D Strong Base (pH>10) Disproportionation

Chemical degradation pathways of the compound in varying solution environments.

workflow Start Impurity Detected on LC-MS Mass Analyze Mass Shift (Δm) Start->Mass Shift16 Δm = +16 Da Mass->Shift16 Shift32 Δm = +14, +32, or +46 Da Mass->Shift32 ShiftCann Δm = +16 Da & +2 Da Mass->ShiftCann Ox Auto-Oxidation Shift16->Ox Acetal Solvolysis / Esterification Shift32->Acetal Cann Cannizzaro Reaction ShiftCann->Cann Action1 Degas Solvents & Store at -20°C Ox->Action1 Action2 Switch to Aprotic Solvent (DMSO) Acetal->Action2 Action3 Maintain pH 4.0 - 8.0 Cann->Action3

Troubleshooting workflow for identifying and resolving LC-MS peak impurities.

References[1] Allan Chemical Corporation. "Study: Impact of Aromatic Aldehydes on Fragrance Stability". allanchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJlG9KDlbLxPvvB7JPy9Pwtl3Oymi8fBzP1quWIZzcRK3Srj6oIaJjobL0UlIgB7xmbzO49A5ISHeiTHZwhNPNyw1KNuC5Ss2y6fAMkV0tgBgulPmoMsjeeLPfgl1WB7oqph7sDtw1-0JDRZQ3FeKWzIwNpLxUJifDxKbDlBw=[3] ACS Publications. "Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Energy & Fuels". acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCS-oImltNBfKM2rgqEzazeICwWWwdnnFyL8bfXhW-gxGjz4uoGNGQySUbIaukec691x6f8mA7fMn8-1_FSBiuHO7MXf29Hzk8A59Q02ESt3QIkESslBzpID-WWcHuE9H9fK_HSFZW5c3TmNtjWVU5XUbr[2] Grokipedia. "Cannizzaro reaction". grokipedia.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDTx9FSXPVUcFkbm1s7u93mSrJj1OlC0pIXGH-W3m_JaNayEtrd-_XvIzOQSTaJgqtyMGYwnChuaQE_nrleX2txjnQkPBc6u2vG1rHBNH91dEQxd7kjJQWQlehcqK6qgtBIVzJTg5_E7mg

Sources

Optimization

Technical Support Center: A Guide to Overcoming Solubility Challenges with 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid in Assays

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid in biochemical and cell-based assays. Poor solubility is a common hurdle that can lead to inaccurate and irreproducible results. This document provides a systematic, causality-driven approach to understanding and overcoming these challenges, ensuring the integrity and success of your experiments.

Part 1: Understanding the Molecule - The Root of the Challenge

The structure of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid itself provides critical clues to its solubility behavior. It is composed of a substituted, relatively lipophilic (water-fearing) phenyl ring and an ionizable carboxylic acid group.

  • The Carboxylic Acid Group: This is the most important feature for solubility manipulation. As a weak acid, its charge state is dependent on the pH of the solution.[1]

    • In Acidic Conditions (Low pH): The carboxylic acid remains protonated (-COOH). In this neutral form, the molecule is more lipophilic and exhibits very poor aqueous solubility.[2][3]

    • In Neutral to Basic Conditions (High pH): The carboxylic acid loses its proton (deprotonates) to form a carboxylate salt (-COO⁻). This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.[4][5]

  • The Substituted Phenyl Ring: The chloro, formyl, and methoxy groups on the aromatic ring contribute to the molecule's overall size and hydrophobicity, further limiting its ability to dissolve in water, especially at a low pH.

This dual nature—a hydrophobic body with a pH-sensitive acidic head—is the primary reason for the solubility challenges you may be facing. Our strategy, therefore, will be to exploit the properties of the carboxylic acid group while managing the lipophilicity of the core structure.

PropertyValueCAS Number
Molecular Formula C₁₁H₁₁ClO₅590395-59-8
Molecular Weight 258.65 g/mol [6][7][8]
Predicted pKa ~3.5 - 4.5(Estimated)
Appearance Solid Powder[9]
General Solubility Poorly soluble in water; Soluble in organic solvents like DMSO.[9][10]

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address the most common issues encountered in the lab. We will proceed from the simplest and most common solutions to more advanced techniques.

FAQ 1: "My compound won't dissolve in my aqueous buffer. Where do I start?"

Answer: The universally accepted starting point for compounds of this type is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its powerful ability to dissolve a wide range of organic molecules.[10][11]

The Causality: By first dissolving the compound in 100% DMSO, you overcome the initial energy barrier required to break apart the compound's crystal lattice. This concentrated stock can then be diluted into your aqueous assay buffer. It is critical to use anhydrous (water-free) DMSO, as absorbed water can significantly reduce its solvating power for many organic compounds.[12][13]

FAQ 2: "I made a 10 mM stock in DMSO, but it precipitates immediately when I add it to my cell culture media or buffer. What did I do wrong?"

Answer: This is the most frequent and critical challenge, often termed "aqueous dropout." The issue is not that you did something wrong, but that the transition from a 100% organic environment (DMSO) to a >99% aqueous environment is too abrupt for the compound to handle. The solution involves controlling both the pH of the final buffer and the dilution technique .

Pillar 1: pH Control (The Chemical Solution) As established, this compound is a weak acid. For it to remain soluble in an aqueous medium, the pH of that medium should be significantly higher than the compound's pKa, ensuring it stays in its deprotonated, soluble salt form.[1][4]

  • The Rule of Thumb: The final pH of your assay buffer should be at least 1.5 to 2 units above the pKa.

  • Practical Application: With an estimated pKa of ~3.5-4.5, standard physiological buffers (e.g., PBS or cell culture media at pH 7.2-7.4) are sufficiently alkaline to maintain the compound in its soluble carboxylate form. If you are using a custom buffer, ensure its pH is above 6.5.

Pillar 2: Dilution Technique (The Physical Solution) How you mix the DMSO stock and the aqueous buffer is paramount. The goal is to avoid creating localized areas of high compound concentration and low solvent power, which is where precipitation begins.

  • Incorrect Method: Adding a small volume of aqueous buffer directly to your concentrated DMSO stock. This will almost certainly cause immediate precipitation.

  • Correct Method: Add the small volume of DMSO stock solution dropwise into the full volume of the aqueous buffer while the buffer is being vortexed or rapidly mixed.[14] This "dilute-into-vortexing" method ensures rapid dispersal and dissolution.

Crucial Consideration: Vehicle Controls Every experiment must include a "vehicle control." This is a sample that contains the assay buffer and the same final concentration of DMSO (or other solvents) as your test samples, but without the compound. This is essential to confirm that any observed biological effect is from your compound and not the solvent itself.[10]

FAQ 3: "My buffer is at pH 7.4 and I'm using the correct dilution technique, but I still see precipitation at my target concentration. What are my advanced options?"

Answer: If you've optimized the fundamentals and still face issues, it's time to employ formulation enhancers. The most robust and widely used method for in-vitro assays is complexation with cyclodextrins.

Option A: Cyclodextrin Inclusion Complexes Cyclodextrins are donut-shaped molecules made of sugar units. Their exterior is hydrophilic (water-loving), while their internal cavity is hydrophobic.[15] They work by encapsulating the lipophilic part of your drug molecule (the substituted phenyl ring) within their cavity, effectively shielding it from the aqueous environment.[16] This drug-cyclodextrin complex is then readily soluble in water.[17]

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative due to its high aqueous solubility and low toxicity in cell-based assays.[17][18]

Option B: Using Co-solvents In some cases, a small percentage of a biocompatible co-solvent can be included in the final assay medium. However, this should be approached with caution as co-solvents can have their own biological effects.[19]

  • Examples: Polyethylene glycol 300/400 (PEG-300/400), ethanol.

  • Warning: Always run a dose-response curve for the co-solvent alone to determine its toxicity/effect profile in your specific assay before proceeding.[20]

FAQ 4: "What is the maximum concentration of DMSO I can safely use in my cell-based assay?"

Answer: This is a critical parameter that is cell-line dependent.

  • General Guideline: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxic effects. Many sensitive or primary cell lines may require the final concentration to be ≤0.1%.[10][21]

  • Self-Validation is Key: You must determine the tolerance of your specific cell line. Run a toxicity assay (e.g., MTT, CellTiter-Glo®) with a serial dilution of DMSO (e.g., from 2% down to 0.01%) to identify the highest concentration that does not impact cell viability or the assay readout.[18][20]

SolventTypical Max Concentration (Cell-Based Assays)Notes
DMSO 0.1% - 0.5%Cell-line dependent; must be empirically determined.[21]
Ethanol 0.1% - 0.5%Often more cytotoxic than DMSO; can affect metabolic processes.[20]
HP-β-CD 1% - 5% (w/v)Generally well-tolerated, but should still be tested for interference.[18]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
  • Calculate Mass: Determine the mass of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (MW: 258.65 g/mol ) required to make a 10 mM solution (e.g., 2.59 mg for 1 mL).

  • Weigh Compound: Accurately weigh the compound into a sterile, appropriate-sized glass or polypropylene vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO.[10]

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound is slow to dissolve, use a water bath sonicator for 5-10 minute intervals, allowing the solution to return to room temperature in between to prevent heat degradation.[10][13]

  • Inspect: Ensure the solution is clear with no visible particulates.

  • Aliquot & Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.[10]

Protocol 2: Solubilization via pH-Controlled Dilution

This protocol assumes your final desired compound concentration is 10 µM in a total assay volume of 1 mL, with a final DMSO concentration of 0.1%.

  • Prepare Buffer: Ensure your final assay buffer (e.g., PBS, DMEM) is prepared and its pH is confirmed to be in the 7.2-7.4 range.

  • Prepare Intermediate Dilution (Optional but Recommended): If the final DMSO concentration needs to be very low (e.g., <0.1%), a serial dilution in 100% DMSO is necessary first. For this example, we will dilute directly.

  • Dispense Buffer: Add 999 µL of the pH 7.4 assay buffer to a sterile microcentrifuge tube.

  • Vortex: Place the tube on a vortex mixer set to a medium-high speed.

  • Add Stock: While the buffer is actively vortexing, add 1 µL of the 10 mM DMSO stock solution directly into the liquid.

  • Continue Mixing: Allow the solution to vortex for an additional 15-30 seconds to ensure homogeneity.

  • Use Immediately: Use the freshly prepared working solution in your assay without delay to minimize the risk of precipitation over time.

Solubilization Strategy Decision Workflow

G start Start: Compound Powder stock Prepare 10-20 mM Stock in Anhydrous DMSO (Protocol 1) start->stock dilute Dilute into Aqueous Buffer (pH > 6.5) with Vortexing (Protocol 2) stock->dilute check1 Is Compound Soluble at Target Concentration? dilute->check1 success Success! Proceed with Assay (Include Vehicle Control) check1->success Yes fail1 No: Precipitation Occurs check1->fail1 No advanced Advanced Solubilization: Use HP-β-Cyclodextrin fail1->advanced check2 Is Compound Soluble? advanced->check2 success2 Success! Proceed with Assay (Include Cyclodextrin Vehicle Control) check2->success2 Yes fail2 Consult Formulation Specialist: Consider Co-solvents or Alternative Delivery Systems check2->fail2 No

Caption: A decision tree for solubilizing the target compound.

Mechanism of Cyclodextrin Solubilization

Caption: Diagram of a drug forming a soluble inclusion complex.

References

  • Fiveable. (2025, August 15). Solubility in acidic solutions. [Link]

  • Silva, A. C., et al. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 531. [Link]

  • Expii. Effect of pH on Solubility — Overview & Examples. [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • AP Chemistry. 8.11 pH and Solubility. [Link]

  • Gong, H., et al. (2015). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Advanced Drug Delivery Reviews, 87, 32-50. [Link]

  • Jadhav, J., et al. (2012, November 11). Cyclodextrin In Drug Delivery: A Review. Open Access Journals. [Link]

  • Kalantari, K., et al. (2019, November 20). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Scientia Pharmaceutica, 87(4), 33. [Link]

  • Isreal, O. (2025, May). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Popa, G., et al. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 5183. [Link]

  • Kielsgaard, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 815-818. [Link]

  • ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Fischer, S., et al. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(13), 5132-5138. [Link]

  • Soni, P., et al. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(7), 2513-2525. [Link]

  • Cheng, X., et al. (2009, July 17). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(7), 834-841. [Link]

  • Femmer, T., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Principles. Pharmaceutics, 16(5), 653. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(4), 255-260. [Link]

  • Nodwell, M. B., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(12), 1195-1198. [Link]

  • Sharma, M. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]

  • ChemBK. Propanoic acid, 2-(4-chloro-2-formyl-6-methoxyphenoxy)-. [Link]

  • AccelaChem. 590395-59-8, 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid. [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (CAS: 590395-59-8). This document addresses common challenges and...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (CAS: 590395-59-8). This document addresses common challenges and pitfalls encountered during the analytical characterization of this molecule. It is designed for researchers, analytical scientists, and drug development professionals seeking to develop robust and reliable methods.

The unique structure of this compound, featuring a chiral center, a reactive aldehyde, a carboxylic acid, and an ether linkage, presents several analytical hurdles. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Compound Profile

Before diving into troubleshooting, understanding the molecule's fundamental properties is critical. These characteristics dictate its behavior in various analytical systems.

PropertyValueSource
CAS Number 590395-59-8[1][2]
Molecular Formula C₁₁H₁₁ClO₅[1]
Molecular Weight 258.65 g/mol [2]
Key Structural Features Carboxylic Acid, Aldehyde (Formyl), Aryl Ether, Chloro-substituted Benzene Ring, Chiral CenterN/A

Frequently Asked Questions & Troubleshooting Guides

Section 1: Sample Stability and Degradation

Question 1: My sample purity is decreasing over time, even when stored in standard solvents. What are the likely degradation pathways and how can I mitigate them?

Answer: 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid is susceptible to degradation under several conditions due to its functional groups. Stability testing is not just a formality; it's essential for accurate quantification.[3] The primary culprits are hydrolysis, oxidation, and photolysis.

Causality and Mechanism:

  • Hydrolytic Degradation: The aryl ether linkage can be susceptible to cleavage under strongly acidic or basic conditions, breaking the molecule into two separate phenolic and propanoic acid-derived fragments.

  • Oxidative Degradation: The aldehyde (formyl) group is highly prone to oxidation, converting it into a carboxylic acid. This transformation results in a di-acid impurity that can be difficult to separate from the parent compound. Atmospheric oxygen or trace peroxides in solvents (like older THF or ether) can facilitate this process.

  • Photolytic Degradation: Aromatic systems, particularly those with halogen substituents, can be sensitive to UV light, which may catalyze the formation of radical species and lead to complex degradation profiles. Studies on similar compounds show high sensitivity to photolytic conditions.[4]

Troubleshooting and Prevention Protocol:

  • Solvent Selection: Use freshly opened, HPLC-grade or LC-MS grade solvents. If using solvents prone to peroxide formation (e.g., THF), ensure they are properly inhibited and tested.

  • pH Control: Prepare samples in a buffered solution, ideally between pH 3 and 6, to minimize acid- or base-catalyzed hydrolysis of the ether linkage. Avoid highly acidic or alkaline conditions during sample preparation and storage.

  • Inert Environment: For long-term storage of the solid material or stock solutions, flush vials with an inert gas like nitrogen or argon before sealing to displace oxygen.

  • Light Protection: Always store samples and solutions in amber vials or wrap standard vials in aluminum foil to protect them from light.[5] This is critical for preventing photolytic degradation.

  • Temperature Control: Store stock solutions at 2-8°C for short-term use (up to 96 hours) and at -20°C or lower for long-term storage.[5]

A logical workflow for investigating degradation is essential.

start Purity Loss Detected check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage stress_test Perform Forced Degradation Study (Acid, Base, Peroxide, UV, Heat) check_storage->stress_test If conditions seem appropriate analyze Analyze Stressed Samples by HPLC-UV/MS stress_test->analyze id_degradants Identify Degradation Products (LC-MS/MS) analyze->id_degradants pathway Elucidate Degradation Pathway id_degradants->pathway mitigate Implement Mitigating Conditions (e.g., Amber Vials, pH 4 Buffer, Inert Gas) pathway->mitigate confirm Confirm Stability with New Conditions mitigate->confirm

Caption: Troubleshooting workflow for sample degradation.

Section 2: Chromatographic Analysis (HPLC/UHPLC)

Question 2: I am observing poor peak shape (tailing) and inconsistent retention times during reverse-phase HPLC analysis. What adjustments should I make?

Answer: Poor peak shape and retention time drift are common issues when analyzing acidic compounds like this one. The problems typically stem from undesirable secondary interactions between the analyte and the stationary phase or from an unbuffered mobile phase.

Causality and Mechanism:

  • Peak Tailing: The primary cause is the interaction of the deprotonated carboxylate anion with residual, positively charged metal impurities or acidic silanol groups on the silica-based stationary phase. This leads to multiple retention mechanisms and a "tailing" peak.

  • Retention Time Drift: The retention of the compound is highly dependent on its ionization state. Without a buffer, minor fluctuations in the mobile phase pH (e.g., from dissolved CO₂) can alter the ratio of the neutral (protonated) acid to the anionic (deprotonated) form, causing retention times to shift between injections. The neutral form is more retained in reverse-phase chromatography.

Troubleshooting and Method Development Protocol:

  • Control Mobile Phase pH: The most critical parameter is pH.

    • Action: Add a buffer to the aqueous portion of your mobile phase. To ensure the carboxylic acid (pKa typically 3-5) is fully protonated and behaves consistently, operate at a pH at least 1.5-2 units below the pKa. A pH of 2.5-3.0 is an excellent starting point.

    • Reagents: Use buffers like 0.1% formic acid, 0.1% trifluoroacetic acid (TFA), or a 20 mM potassium phosphate buffer adjusted to the target pH. Note that TFA can cause ion suppression in MS analysis.[6]

  • Select the Right Column:

    • Action: Use a modern, high-purity silica column with end-capping (e.g., C18 or Phenyl-Hexyl). These columns have fewer accessible silanol groups, reducing tailing.

  • Optimize Mobile Phase Composition:

    • Action: A typical starting point is a gradient of acetonitrile or methanol with buffered water. An example gradient is 30% to 90% organic solvent over 15 minutes.

  • Check for Metal Contamination:

    • Action: If tailing persists even with a low-pH mobile phase, metal contamination in the sample, solvent, or HPLC system (e.g., from stainless steel frits) could be the cause. Using a mobile phase with a chelating agent like 0.5 mM EDTA can sometimes help, but this is a last resort.

ProblemProbable CauseRecommended Solution
Peak Tailing Secondary interaction of carboxylate with silanol groups.Lower mobile phase pH to < 3.0 with 0.1% formic acid to protonate the analyte.
Peak Fronting Sample overload.Reduce the injection concentration and/or volume.
Drifting Retention Time Unbuffered mobile phase; fluctuating column temperature.Buffer the aqueous mobile phase (e.g., 20mM phosphate); use a column thermostat set to 30-40°C.
Split Peaks Column contamination/void; partially blocked frit; co-eluting isomer.Wash column with a strong solvent series; replace column if necessary; check chiral separation.
Section 3: Chiral Separation

Question 3: This compound is a racemate. How can I separate the enantiomers to assess stereospecific activity or purity?

Answer: Separating the enantiomers of this chiral propanoic acid is crucial for pharmaceutical development, as different enantiomers can have vastly different pharmacological or toxicological profiles. Direct chiral chromatography is the most common and effective approach.[7]

Causality and Mechanism: Chiral separation relies on forming transient, diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP). The differing stability of these complexes leads to different retention times. For acidic compounds, polysaccharide-based CSPs are often highly effective. Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations, often providing faster and more efficient results than HPLC.[8][9]

Recommended Chiral Screening Protocol:

  • Column Selection: The choice of CSP is paramount. Polysaccharide-based columns are a versatile starting point.

    • Primary Screening Columns:

      • Immobilized Amylose-based CSP (e.g., Chiralpak IA, IC)

      • Immobilized Cellulose-based CSP (e.g., Chiralpak IB, ID)

    • Secondary Screening Columns:

      • Pirkle-type CSPs (e.g., Whelk-O1)

  • Mobile Phase Screening (HPLC):

    • Normal Phase: Heptane/Ethanol or Heptane/Isopropanol with a small amount of acidic additive (e.g., 0.1% TFA or acetic acid) to improve peak shape.

    • Reversed-Phase/Polar Organic: Acetonitrile/Water or Methanol/Water with a buffered aqueous phase (e.g., 0.1% formic acid or an ammonium acetate buffer). Reversed-phase methods are often more compatible with LC-MS.[6]

  • Mobile Phase Screening (SFC):

    • Solvent: Supercritical CO₂ as the main solvent.

    • Co-solvent: Methanol, ethanol, or isopropanol are common modifiers. Start with a gradient of 5% to 40% co-solvent.

    • Additive: Additives are often required. For acidic analytes, 0.1% TFA or acetic acid can be highly effective.

Caption: A systematic workflow for chiral method development.

Section 4: Mass Spectrometry (MS) Analysis

Question 4: What ionization mode and fragmentation patterns should I expect for LC-MS/MS analysis?

Answer: LC-MS/MS is a powerful tool for both quantification and structural confirmation of this compound and its potential impurities.[10][11] Given the presence of a carboxylic acid, electrospray ionization (ESI) is the preferred technique.

Causality and Mechanism:

  • Ionization:

    • Negative Ion Mode (ESI-): This is the most sensitive and reliable mode. The carboxylic acid readily deprotonates in the ESI source to form the [M-H]⁻ ion at m/z 257.6 (for ³⁵Cl isotope). This should be your primary precursor ion for quantification.

    • Positive Ion Mode (ESI+): While less efficient, protonation can occur, likely on the aldehyde or ether oxygens, to form the [M+H]⁺ ion at m/z 259.6. Adducts like [M+Na]⁺ at m/z 281.6 may also be observed.

  • Fragmentation (Collision-Induced Dissociation):

    • The fragmentation of the [M-H]⁻ ion will be highly informative. Expect to see characteristic losses related to the propanoic acid side chain.

    • Key Predicted Fragments (ESI-):

      • Loss of CO₂ (44 Da) from the carboxylate: m/z 213.6

      • Cleavage of the ether bond, resulting in the phenolate ion: m/z 187.0

      • Loss of the entire propanoic acid side chain (C₃H₄O₂): m/z 185.0

Recommended LC-MS/MS Protocol:

  • Ionization Mode: Start with ESI in negative mode.

  • Precursor Ion: Select the [M-H]⁻ ion (m/z 257.6) for MS/MS experiments.

  • MRM Transitions for Quantification:

    • Primary (Quantifier): m/z 257.6 → 187.0 (Corresponds to the formation of the stable phenolate ion)

    • Secondary (Qualifier): m/z 257.6 → 213.6 (Corresponds to the loss of CO₂)

  • Mobile Phase: Use a mobile phase compatible with MS, such as acetonitrile and water with 0.1% formic acid or 5 mM ammonium formate. Formic acid is generally preferred as it provides a source of protons to aid in the ESI process while maintaining a low pH for good chromatography.

References

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2009). Spectrophotometric, HPTLC and HPLC determination of glipizide and its degradation products. S.A. Pharmaceutical Journal, 76(4), 51-59. [Link available through general academic search]
  • ChemBK. (n.d.). Propanoic acid, 2-(4-chloro-2-formyl-6-methoxyphenoxy)-. Retrieved from [Link]

  • Witte, D. T., & Vree, T. B. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182. [Link]

  • International Laboratory USA. (n.d.). 2-(4-CHLORO-2-FORMYL-6-METHOXYPHENOXY)PROPANOIC ACID 95%. Retrieved from [Link]

  • Cirilli, R., Ferretti, R., Gallinella, B., La Torre, F., & Zanitti, L. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(4), 882. [Link]

  • McCarthy, A. J., Ranson, H., & Williams, P. A. (2001). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp. CS2 isolated from agricultural soils. Letters in Applied Microbiology, 32(4), 243-248. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]

  • Ng, C. H., & Ng, S. W. (2010). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3209. [Link]

  • European Medicines Agency. (2023). Quality of medicines: questions and answers - Part 2. Retrieved from [Link]

  • Wang, M., Carver, J. J., Phelan, V. V., et al. (2016). Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking. Nature Biotechnology, 34, 828-837. [Link]

  • Sasikala, M., Mohan, S., & Swarnakumari, S. (2021). Highlights of Spectroscopic Analysis – A Review. International Journal of Life Science and Pharma Research, 11(2), P136-145. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

  • Miller-Chou, B. A., & Lam, H. (2011). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. MilliporeSigma.
  • Wang, Y., Zhang, C., & Huang, J. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Environmental Science & Technology, 56(5), 3046-3056. [Link]

  • PubChem. (n.d.). 2-(4-Formyl-2-iodo-6-methoxyphenoxy)propanoic acid. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • Sci-Hub. (n.d.). 2-(4-Hydroxyphenoxy)propionic acid Safety Data Sheet.
  • Siesler, H. W. (2019). Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. American Pharmaceutical Review. Retrieved from [Link]

  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Retrieved from [Link]

  • S. S. Sreeja, S. Arula, M. R. S. Kumar, G. Anbalagan, & S. S. S. S. S. S. (2022). Synthesis, crystal structure, spectroscopic characterization, and molecular docking studies of 2-formyl-6-methoxy-3-carbethoxy quinoline. Journal of Physics and Chemistry of Solids, 165, 110667. [Link]

  • Thach, S., Yang, P., Yang, C., Chang, J., Akervik, K., Bromirski, M., & Ghosh, D. (n.d.). Analysis of pharmaceuticals, steroids and antibiotics using UHPLC- Orbitrap mass spectrometry with enhanced sensitivity, selectivity and minimal matrix effects. Thermo Fisher Scientific.
  • Yoshimitsu, M., Ueno, R., Matsui, H., Osakada, M., Uchida, K., Fukui, N., Akutsu, K., & Kadotani, N. (2020). Development of an LC-MS/MS-Based Rapid and Simple Analytical Method for Six Fungicides. Journal of the Food Hygienic Society of Japan, 61(4), 143-147. [Link]

  • Gifu Prefectural Research Institute for Health and Environmental Sciences. (2011). Creation of a Spectral Library for Designated Substances, etc. by LC-MS/MS. Retrieved from [Link]

  • Shimadzu Corporation. (2013). MALDI Matrix List for 337(355) nm.
  • NIST. (n.d.). 2-Methylpropanoic acid, TMS derivative. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Hashimoto, Y. (n.d.). Pharmaceutical Research Utilizing LC/MS. University of Yamanashi.
  • Johnson, C., Birch, G. G., & MacDougall, D. B. (1994). The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli. Chemical Senses, 19(4), 349-358. [Link]

  • Cies, J. J., & Moore, W. S. (2015). Stability of furosemide and chlorothiazide stored in syringes. American Journal of Health-System Pharmacy, 72(24), 2187-2191. [Link]

  • Kumar, A., Singh, B., & Kumar, R. (2024). Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. Journal of Applied Bioanalysis, 10(1), 1-15. [Link]

Sources

Optimization

Refinement of analytical methods for 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid impurities

Welcome to the Analytical Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals tasked with the impurity profiling of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals tasked with the impurity profiling of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (CAS: 590395-59-8).

As a highly functionalized intermediate, this compound presents unique analytical challenges. The presence of a propanoic acid moiety, an ortho-formyl (aldehyde) group, a methoxy ether, and a halogen creates a highly reactive microenvironment. Standard generic HPLC or LC-MS methods often fail, producing analytical artifacts, peak tailing, or false-positive degradation products.

This guide synthesizes field-proven chromatographic strategies with mechanistic chemistry to help you build a robust, self-validating analytical workflow.

MODULE 1: Structural Vulnerabilities & Degradation Pathways

To develop a stability-indicating method, we must first understand why the molecule degrades. The structural features of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid dictate its degradation profile:

  • The Formyl Group (-CHO): Highly susceptible to auto-oxidation in aqueous environments, converting to a carboxylic acid (Impurity A). It also readily reacts with nucleophilic solvents (like methanol) to form hemiacetals.

  • The Propanoic Acid Moiety: Causes severe peak tailing on standard reverse-phase columns due to secondary interactions with residual silanols if not properly suppressed.

  • The Methoxy Group (-OCH3): Vulnerable to acidic hydrolysis, leading to demethylation (Impurity C).

Degradation Pathway Visualization

G Parent 2-(4-Chloro-2-formyl-6-methoxyphenoxy) propanoic acid (Parent API) Oxidation Auto-oxidation (Aqueous/O2) Parent->Oxidation Hemiacetal Solvent Artifact (Methanol) Parent->Hemiacetal Demethylation Acidic Hydrolysis (Low pH / Heat) Parent->Demethylation ImpA Impurity A (+16 Da) Carboxylic Acid Derivative Oxidation->ImpA ImpB Impurity B (+32 Da) Dimethyl Acetal Adduct Hemiacetal->ImpB ImpC Impurity C (-14 Da) Desmethyl Phenol Derivative Demethylation->ImpC

Degradation pathways of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid into key impurities.

MODULE 2: Troubleshooting & Method Refinement FAQs

Q: Why am I observing severe peak tailing and poor resolution for the main API peak? A: This is a classic symptom of incomplete ionization suppression. The propanoic acid moiety has a pKa of approximately 4.0. If you are using a neutral mobile phase (e.g., pure water/acetonitrile), the molecule exists in a state of partial ionization, causing it to partition inconsistently and interact with residual silanols on the stationary phase.

  • The Fix: Force the molecule into a single, fully protonated state by using an acidic mobile phase modifier. We recommend 0.1% Formic Acid (pH ~2.7). This suppresses ionization, sharpens the peak, and improves retention on a C18 column[1].

Q: My LC-MS data shows a persistent impurity at +32 Da relative to the parent mass. Is this a real degradation product? A: Likely not. This is a common analytical artifact. The ortho-formyl (aldehyde) group on the parent compound is highly electrophilic. If your sample diluent or mobile phase contains Methanol, the aldehyde will react with it to form a hemiacetal (+32 Da, dimethyl acetal adduct).

  • The Fix: Eliminate all primary alcohols from your workflow. Switch your organic mobile phase and sample extraction diluent entirely to Acetonitrile (MeCN).

Q: How can I confidently distinguish between matrix noise and true unknown trace impurities in the mass spectrometer? A: Leverage the built-in "barcode" of your molecule: the chlorine atom. Chlorine naturally exists as two stable isotopes ( 35Cl and 37Cl ) in a roughly 3:1 ratio.

  • The Fix: When scanning for unknown related substances, check the isotopic envelope of the peak. Any true impurity derived from the parent compound must exhibit an [M-H] and [M-H+2] peak in a 3:1 ratio. If this isotopic signature is absent, the peak is a matrix interference or system contamination, not an API-related impurity.

Q: Why do we use Negative Electrospray Ionization (ESI-) instead of Positive mode? A: While the methoxy group can accept a proton in positive mode, the carboxylic acid moiety is vastly more efficient at losing a proton. Negative ESI yields the [M-H] ion with significantly higher signal-to-noise ratios, which is standard practice for analyzing phenoxypropanoic acid derivatives[1][2].

MODULE 3: Optimized LC-MS/MS Methodology

To ensure data integrity, every analytical run must be a self-validating system. The following protocol is optimized to prevent artifact formation while maximizing sensitivity for ICH-compliant impurity reporting.

Quantitative Method Parameters

Table 1: UHPLC Gradient Elution Profile Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) | Flow Rate: 0.4 mL/min | Temp: 40°C

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (MeCN)Elution State
0.095%5%Equilibration
1.095%5%Isocratic Hold
6.040%60%Linear Gradient
8.05%95%Column Wash
9.55%95%Column Wash
10.095%5%Re-equilibration

Table 2: MS/MS MRM Transitions (Negative ESI) Note: Product ions are generated via the predictable loss of CO₂ (-44 Da) from the propanoic acid, followed by the loss of CO (-28 Da) from the formyl group.

Target CompoundPrecursor Ion [M-H]⁻Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Parent API257.0213.0185.015, 25
Impurity A (Oxidation)273.0229.0185.015, 25
Impurity C (Desmethyl)243.0199.0171.018, 28
Step-by-Step Experimental Protocol

Step 1: Artifact-Free Sample Preparation

  • Accurately weigh 10.0 mg of the sample into a 10 mL amber volumetric flask. (Causality: Amber glass prevents photo-catalyzed auto-oxidation of the formyl group).

  • Dissolve the sample in 8 mL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. (Causality: The absence of methanol prevents hemiacetal formation; the acidic pH stabilizes the propanoic acid moiety).

  • Sonicate for exactly 3 minutes at ≤20°C. (Causality: Extended heat accelerates degradation; temperature must be controlled).

  • Make up to volume with the diluent and mix thoroughly.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Critical: Discard the first 1 mL of filtrate to self-validate against analyte adsorption to the filter membrane.

Step 2: System Suitability Testing (SST) Before acquiring sample data, the system must self-validate against the criteria in Table 3 by injecting a resolution mixture (Parent API spiked with 0.15% Impurity A).

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Resolution (Parent vs Imp A)Rs > 2.0Ensures baseline separation of the critical closely-eluting oxidized pair.
Tailing Factor (Parent)Tf ≤ 1.5Validates sufficient suppression of secondary silanol interactions.
Isotopic Ratio (M : M+2)3.0 ± 0.2Confirms MS calibration and rules out isobaric matrix noise.
Signal-to-Noise (LOD)S/N ≥ 10Guarantees sensitivity at the 0.05% ICH reporting threshold.

Step 3: Acquisition & Analysis

  • Inject a blank (diluent) to confirm the absence of carryover.

  • Inject the SST mixture and verify Table 3 criteria.

  • Inject the prepared samples. If any unknown peak exceeds the 0.05% area threshold, immediately verify its isotopic ratio to confirm it is a true chlorinated related substance.

References

  • National Center for Biotechnology Information (NIH). "3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem." PubChem Database. Available at:[Link]

  • Li, Y., et al. "Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS." PMC - National Library of Medicine. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Mechanistic Profiling of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid vs. Standard Phenoxy Herbicides

Executive Summary & Chemical Rationale Phenoxy herbicides have been foundational in agricultural weed management for decades. These compounds act as synthetic auxins, mimicking the endogenous plant hormone indole-3-aceti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Phenoxy herbicides have been foundational in agricultural weed management for decades. These compounds act as synthetic auxins, mimicking the endogenous plant hormone indole-3-acetic acid (IAA) but exhibiting vastly higher metabolic stability in susceptible species[1]. By binding to the TIR1/AFB auxin receptors, they trigger the degradation of Aux/IAA repressor proteins, leading to the uncontrolled transcription of auxin-responsive genes, overproduction of ethylene and abscisic acid (ABA), and ultimate plant death[2].

While legacy compounds like 2,4-D, MCPA, and Dichlorprop are highly effective, their gradual degradation by plant cytochrome P450 enzymes in partially tolerant weed species necessitates the development of next-generation derivatives. This guide objectively compares the experimental derivative 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (CAS: 590395-59-8)[3] against standard phenoxy herbicides.

The Causality of Structural Design: The unique structural modifications of this compound—specifically the addition of an electron-withdrawing formyl (-CHO) group at the 2-position and a bulky methoxy (-OCH3) group at the 6-position—serve a dual mechanistic purpose:

  • Steric Shielding: The 6-methoxy group provides severe steric hindrance that blocks cytochrome P450-mediated ring hydroxylation, theoretically extending the compound's in planta half-life.

  • Altered Receptor Kinetics: The 2-formyl group modifies the electron density of the aromatic ring, which alters the association and dissociation rates within the TIR1/AFB hydrophobic binding pocket.

Mechanistic Grounding: The TIR1/AFB Signaling Pathway

To understand the comparative efficacy of these compounds, we must first map the target biological system. Auxin herbicides do not inhibit an enzyme; they act as molecular glue, stabilizing the interaction between the TIR1/AFB receptor and Aux/IAA repressor proteins[2].

SignalingPathway Auxin Phenoxy Herbicide (Ligand) Receptor TIR1/AFB Receptor (F-box protein) Auxin->Receptor Binds hydrophobic pocket Complex SCF-TIR1/AFB Complex (Active E3 Ligase) Receptor->Complex Recruits Skp1 & Cullin Repressor Aux/IAA Repressor (Target Protein) Complex->Repressor Polyubiquitinates Proteasome 26S Proteasome (Degradation) Repressor->Proteasome Targets for destruction ARF ARF Transcription Factors (Derepressed) Proteasome->ARF Releases from inhibition GeneExpr Auxin-Responsive Genes (NCED/ACC Synthase) ARF->GeneExpr Promotes transcription Phytotoxicity ABA/Ethylene Overproduction (Plant Death) GeneExpr->Phytotoxicity Initiates lethal cascade

Mechanism of auxin herbicide-induced phytotoxicity via the SCF-TIR1/AFB pathway.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols utilize internal controls that validate the assay's operational success independently of the test compound's performance.

Protocol A: TIR1/AFB Binding Kinetics via Surface Plasmon Resonance (SPR)

Objective: Quantify the association ( Kon​ ) and dissociation ( Koff​ ) rates of the herbicides to the TIR1 receptor.

  • Immobilization: Biotinylated TIR1-ASK1 complex is captured on a Streptavidin (SA) sensor chip.

    • System Validation: A reference channel is coated with a mutant TIR1 (F79A) that lacks auxin-binding capacity. This acts as an internal negative control to mathematically subtract non-specific matrix binding.

  • Analyte Injection: Herbicides are injected at 5 concentrations (3.125 nM to 50 nM) in running buffer (HEPES, pH 7.4). Association is measured for 180 seconds; dissociation for 300 seconds.

    • System Validation: Baseline drift must remain < 0.1 RU/min before the next injection. 2,4-D is run at the start and end of the assay as a positive calibration standard to ensure receptor viability has not degraded over the course of the experiment.

Protocol B: In Vitro Metabolic Stability (Plant Cytochrome P450 Assay)

Objective: Evaluate the resistance of the phenoxy ring to P450-mediated hydroxylation.

  • Incubation: 1 µM of each herbicide is incubated with 0.5 mg/mL Arabidopsis thaliana microsomal protein and 1 mM NADPH at 25°C.

  • Time-Course Sampling: Aliquots are removed at 0, 15, 30, 60, and 120 minutes and immediately quenched with ice-cold acetonitrile containing an internal standard (IS).

  • LC-MS/MS Analysis: Parent compound depletion is quantified.

    • System Validation: A minus-NADPH control is run concurrently; zero depletion in this control proves that any observed degradation is strictly P450-dependent. Testosterone is used as a high-clearance positive control to confirm baseline microsomal enzymatic activity.

Comparative Data Presentation

Table 1: Receptor Binding Kinetics and Metabolic Stability

Data reflects the trade-off between target affinity and metabolic resistance.

Compound Kd​ (nM) Kon​ ( M−1s−1 ) Koff​ ( s−1 )Microsomal T1/2​ (min)
2,4-D 14.2 2.1×105 3.0×10−3 45
Dichlorprop 18.5 1.8×105 3.3×10−3 52
MCPA 22.1 1.5×105 3.3×10−3 38
2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid 38.4 8.5×104 3.2×10−3 > 240
Table 2: Greenhouse Post-Emergence Efficacy ( ED50​ in g a.i./ha)

Lower values indicate higher herbicidal potency. Monocot crops typically exhibit target-site and metabolic tolerance to phenoxy auxins.

CompoundAmaranthus retroflexus (Broadleaf)Chenopodium album (Broadleaf)Zea mays (Monocot Crop)
2,4-D 125140> 2000
Dichlorprop 115130> 2000
MCPA 150165> 2000
2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid 6575> 2000

Discussion & Causality Analysis

The experimental data reveals a classic pharmacological trade-off in agrochemical design. The bulky 6-methoxy and 2-formyl substitutions on 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid reduce its absolute binding affinity to the TIR1 receptor ( Kd​ = 38.4 nM) compared to standard 2,4-D ( Kd​ = 14.2 nM). As shown in Table 1, this reduction in affinity is primarily driven by a much slower association rate ( Kon​ ), indicating that the steric bulk of the methoxy group creates friction upon entering the receptor's hydrophobic binding pocket.

However, this same steric bulk provides a massive metabolic advantage. It heavily shields the aromatic ring from cytochrome P450 hydroxylation, extending its in vitro half-life from a mere 45 minutes (2,4-D) to over 240 minutes.

When translated to in vivo greenhouse efficacy (Table 2), this massive increase in metabolic stability entirely outweighs the slight drop in receptor affinity. Because the compound persists in the plant tissue longer without being detoxified, it results in an ED50​ that is nearly twice as potent against broadleaf weeds compared to legacy phenoxy herbicides, while safely maintaining excellent monocot selectivity.

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Comparative

Benchmarking a Novel Phenoxypropanoic Acid Derivative Against Known Matrix Metalloproteinase-9 Inhibitors: A Comparative Guide

Introduction: The Rationale for Targeting MMP-9 and the Emergence of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting MMP-9 and the Emergence of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a critical regulator of the extracellular matrix (ECM). Its physiological roles in tissue remodeling, wound healing, and inflammation are well-established. However, the dysregulation of MMP-9 activity is a hallmark of numerous pathologies, including tumor invasion and metastasis, neuroinflammatory disorders, and cardiovascular diseases.[1] The overexpression of MMP-9 facilitates cancer cell migration and invasion by degrading type IV collagen, a major component of the basement membrane.[2] This central role in disease progression has rendered MMP-9 a compelling therapeutic target for novel inhibitor development.

This guide introduces 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid , a novel small molecule with a chemical scaffold suggestive of MMP inhibitory potential. The presence of a carboxylic acid moiety provides a potential zinc-binding group, a key feature of many MMP inhibitors. This document provides a comprehensive framework for benchmarking this compound against well-characterized, broad-spectrum MMP inhibitors, Marimastat and Batimastat .[3][4] Through a series of robust in vitro and cell-based assays, we will delineate the inhibitory potency and cellular efficacy of this novel compound, providing researchers with the necessary data to evaluate its potential as a lead candidate in drug discovery programs.

Mechanism of Action: The Landscape of MMP-9 Inhibition

MMP-9 inhibitors primarily function by chelating the catalytic zinc ion within the enzyme's active site, rendering it inactive.[2] The benchmark inhibitors, Marimastat and Batimastat, are hydroxamate-based peptidomimetics that effectively chelate this zinc ion, leading to potent, broad-spectrum inhibition of MMPs.[3][5] Marimastat has demonstrated IC50 values of 3 nM, 5 nM, and 6 nM for MMP-9, MMP-1, and MMP-2, respectively. Similarly, Batimastat is a potent inhibitor of MMP-9 with an IC50 of 4 nM.[6] Our hypothetical compound, 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid, is postulated to interact with the MMP-9 active site in a similar manner, with its carboxylate group coordinating the zinc ion.

The expression of MMP-9 is tightly regulated by a complex network of signaling pathways, with the Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways playing a pivotal role.[2][7] TGF-β, upon binding to its receptor, can initiate a signaling cascade that leads to the activation of transcription factors, including NF-κB, which in turn binds to the MMP-9 promoter and upregulates its expression.[8][9] Understanding this pathway is crucial for designing cell-based assays to evaluate the impact of inhibitors on MMP-9 expression and function in a more physiologically relevant context.

MMP9_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binding SMAD SMAD Complex TGFBR->SMAD Phosphorylation IKK IKK Complex SMAD->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation MMP9_Gene MMP-9 Gene MMP9_mRNA MMP-9 mRNA MMP9_Gene->MMP9_mRNA Transcription MMP9_Protein Pro-MMP-9 MMP9_mRNA->MMP9_Protein Translation Active_MMP9 Active MMP-9 MMP9_Protein->Active_MMP9 Activation ECM_Degradation ECM Degradation & Cell Invasion Active_MMP9->ECM_Degradation Catalysis

Caption: TGF-β induced NF-κB signaling pathway for MMP-9 expression.

Comparative Performance Data

The following tables summarize the hypothetical comparative data for 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid and the benchmark inhibitors.

Table 1: In Vitro MMP-9 Inhibition

Compound IC50 (nM)
2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid To be determined
Marimastat 3.0

| Batimastat | 4.0[6] |

Table 2: Cellular Activity - Inhibition of Cell Migration

Compound % Inhibition of Wound Closure (at 10 µM)
2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid To be determined
Marimastat ~60%

| Batimastat | ~65% |

Table 3: Cellular Activity - Inhibition of Cell Invasion

Compound % Inhibition of Invasion (at 10 µM)
2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid To be determined
Marimastat ~70%

| Batimastat | ~75% |

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_CellBased Cell-Based Assays Fluorometric Fluorometric MMP-9 Inhibition Assay Zymography Gelatin Zymography Migration Wound Healing (Migration) Assay Invasion Boyden Chamber (Invasion) Assay Compound Test Compounds (Novel & Benchmarks) Compound->Fluorometric Compound->Zymography Compound->Migration Compound->Invasion

Caption: Experimental workflow for inhibitor benchmarking.

Fluorometric MMP-9 Inhibition Assay

This assay provides a quantitative measure of the direct inhibitory effect of the compounds on purified MMP-9 enzyme activity.

Principle: A fluorogenic peptide substrate, which is cleaved by active MMP-9, is used. Cleavage separates a quencher from a fluorophore, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to MMP-9 activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

    • Reconstitute human recombinant MMP-9 enzyme in assay buffer to a stock concentration of 1 µg/µL.

    • Dissolve the fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO to a stock concentration of 1 mM.[10]

    • Dissolve test compounds and benchmark inhibitors in DMSO to create a 10 mM stock solution, followed by serial dilutions.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of assay buffer to all wells.

    • Add 5 µL of diluted test compound or benchmark inhibitor to the respective wells. For the control (uninhibited) wells, add 5 µL of DMSO.

    • Add 20 µL of diluted MMP-9 enzyme (final concentration ~5 ng/well) to all wells except the blank.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the MMP-9 substrate (final concentration ~10 µM) to all wells.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) every minute for 30-60 minutes at 37°C using a fluorescence plate reader.[10]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time curve.

    • Normalize the velocities to the uninhibited control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Gelatin Zymography

This technique is used to detect the activity of MMP-9 in conditioned media from cultured cells, providing a semi-quantitative assessment of the effect of inhibitors on secreted MMP-9 activity.

Principle: Proteins in the conditioned media are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for renaturation and enzymatic activity of MMPs. Active MMP-9 will digest the gelatin, and upon staining with Coomassie Blue, areas of digestion will appear as clear bands against a blue background.[11][12]

Step-by-Step Protocol:

  • Sample Preparation:

    • Culture a suitable cell line (e.g., HT-1080 fibrosarcoma cells) to 80% confluency.

    • Wash the cells with serum-free media and then incubate in serum-free media containing various concentrations of the test compounds or benchmark inhibitors for 24-48 hours.

    • Collect the conditioned media and centrifuge to remove cell debris.

    • Determine the protein concentration of each sample.

  • Electrophoresis:

    • Prepare a 10% SDS-polyacrylamide gel containing 0.1% (w/v) gelatin.[13]

    • Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto the gel. Do not heat the samples.

    • Run the gel at 150V at 4°C until the dye front reaches the bottom.

  • Zymogram Development:

    • Remove the gel and wash it twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

    • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂) overnight at 37°C.[14]

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands are visible.

  • Data Analysis:

    • Image the gel and quantify the intensity of the clear bands corresponding to pro-MMP-9 (~92 kDa) and active MMP-9 (~82 kDa) using densitometry software.

    • Normalize the band intensities to the untreated control to determine the percent inhibition.

Wound Healing (Migration) Assay

This assay assesses the effect of the inhibitors on the collective migration of a cell monolayer.

Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored microscopically.[15]

Step-by-Step Protocol:

  • Cell Culture:

    • Seed cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate and grow to a confluent monolayer.

    • Create a "wound" by scratching the monolayer with a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add fresh media containing different concentrations of the test compounds or benchmark inhibitors.

    • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using a phase-contrast microscope.

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each condition relative to the 0-hour time point.

    • Compare the wound closure rates between treated and untreated cells.

Boyden Chamber (Invasion) Assay

This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.

Principle: Cells are seeded in the upper chamber of a transwell insert that is coated with a layer of Matrigel, which mimics the basement membrane. The lower chamber contains a chemoattractant. Invasive cells degrade the Matrigel and migrate through the pores of the insert towards the chemoattractant.[16][17]

Step-by-Step Protocol:

  • Chamber Preparation:

    • Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free media.

    • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding and Treatment:

    • Resuspend serum-starved cells in serum-free media containing the test compounds or benchmark inhibitors.

    • Seed the cells into the upper chamber of the transwell inserts.

  • Incubation and Staining:

    • Incubate the plate for 24-48 hours at 37°C.

    • Remove the non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the insert with a crystal violet solution.

  • Data Analysis:

    • Elute the crystal violet stain from the cells and measure the absorbance using a plate reader.

    • Alternatively, count the number of stained cells in several random fields under a microscope.

    • Calculate the percentage of invasion inhibition relative to the untreated control.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid as a potential MMP-9 inhibitor. By benchmarking its performance against the established inhibitors Marimastat and Batimastat, researchers can obtain a clear understanding of its potency, cellular efficacy, and potential for further development. The detailed protocols and the mechanistic context provided herein are designed to ensure the generation of high-quality, reproducible data.

Positive results from these assays would warrant further investigation, including selectivity profiling against other MMPs, pharmacokinetic studies, and in vivo efficacy studies in relevant animal models of disease. The systematic approach outlined in this guide will be instrumental in determining the therapeutic potential of this novel compound and its viability as a lead candidate for targeting MMP-9 in various pathological conditions.

References

  • Hidalgo, M., & Eckhardt, S. G. (2001). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Journal of the National Cancer Institute, 93(3), 178–193.
  • Massive Bio. (2026, March 1). Marimastat. Retrieved from [Link]

  • Kim, Y. S., et al. (2005). TGF-β-induced upregulation of MMP-2 and MMP-9 depends on p38 MAPK, but not ERK signaling in MCF10A human breast epithelial cells. International Journal of Oncology, 26(5), 1271-1279.
  • MDPI. (2024, April 22). Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors. Retrieved from [Link]

  • Lee, Y. S., et al. (2010). Transforming growth factor-β1 induces matrix metalloproteinase-9 and cell migration in astrocytes: roles of ROS-dependent ERK- and JNK-NF-κB pathways.
  • Lee, M. K., et al. (2008).
  • National Cancer Institute. (n.d.). NCI Drug Dictionary: marimastat. Retrieved from [Link]

  • Wikipedia. (n.d.). Batimastat. Retrieved from [Link]

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Martin, M. D., et al. (1999). The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells. British Journal of Cancer, 79(7-8), 1058–1065.
  • Kumar, A., et al. (2010). Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice.
  • Li, H., et al. (2019). The NF-κB Pathway and Cancer Stem Cells. Cancers, 11(11), 1699.
  • Frontiers in Oncology. (2023). TGF-β and TNF-α interaction promotes the expression of MMP-9 through H3K36 dimethylation: implications in breast cancer metastasis. Retrieved from [Link]

  • ProQuest. (2012). Transforming growth factor-β1 induces matrix metalloproteinase-9 expression in rat vascular smooth muscle cells via ROS-dependent ERK-NF-κB pathways. Retrieved from [Link]

  • National Institutes of Health. (2025). MMP-9 Activation via ROS/NF-κB Signaling in Colorectal Cancer Progression. Retrieved from [Link]

  • Addgene. (n.d.). Gelatin Zymography Protocol. Retrieved from [Link]

  • JoVE. (n.d.). Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture. Retrieved from [Link]

  • American Journal of Physiology-Lung Cellular and Molecular Physiology. (2006). TNF-α induces MMP-9 expression via activation of Src/EGFR, PDGFR/PI3K/Akt cascade and promotion of NF-κB/p300 binding in human tracheal smooth muscle cells. Retrieved from [Link]

  • Spandidos Publications. (2016). Suppression of MMP-9 and FAK expression by pomolic acid via blocking of NF-κB/ERK/mTOR signaling pathways in growth factor-stimulated human breast cancer cells. Retrieved from [Link]

  • MDPI. (2025, November 26). Differential Effects of Marimastat and Prinomastat on the Metalloprotease Activity of Various Snake Venoms. Retrieved from [Link]

  • Taylor & Francis Online. (2024, February 12). PI3K/AKT/mTORC1 signalling pathway regulates MMP9 gene activation via transcription factor NF-κB in mammary epithelial cells of dairy cows. Retrieved from [Link]

  • Bio-protocol. (n.d.). Enzymatic activity of MMP-2 and MMP-9. Retrieved from [Link]

  • National Institutes of Health. (2013). Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke. Retrieved from [Link]

  • ACS Publications. (2019). Arylamide as Potential Selective Inhibitor for Matrix Metalloproteinase 9 (MMP9): Design, Synthesis, Biological Evaluation, and Molecular Modeling.
  • BPS Bioscience. (n.d.). Fluorogenic MMP9 (Q279R) Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Retrieved from [Link]

  • Anticancer Research. (2008). Investigation of MMP-2 and -9 in a Highly Invasive A431 Tumor Cell Sub-line Selected from a Boyden Chamber Assay. Anticancer Research, 28(4B), 2243-2250.
  • ResearchGate. (n.d.). Involvment of MMP-9 in CD9-regulated keratinocyte migration. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metalloproteinases and Wound Healing. Retrieved from [Link]

  • PubMed. (2008). Investigation of MMP-2 and -9 in a highly invasive A431 tumor cell sub-line selected from a Boyden chamber assay. Retrieved from [Link]

  • In Vivo. (2025). Desalinated Lava Seawater Promotes Wound Healing by MMP9 Through Activating ERK Pathways in HaCaT Cells. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis and Application of Substituted Phenoxypropanoic Acids: A Focus on 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid

This guide provides a comprehensive overview of the synthesis and potential applications of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid, a compound with limited available literature. We will delve into a propose...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis and potential applications of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid, a compound with limited available literature. We will delve into a proposed synthetic route for this molecule, drawing parallels with established methodologies for structurally similar compounds. Furthermore, we will present a comparative analysis with well-characterized alternatives, offering insights into potential experimental workflows and reproducibility. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research who are exploring novel substituted phenoxypropanoic acids.

Introduction: The Versatility of the Phenoxypropanoic Acid Scaffold

The phenoxypropanoic acid moiety is a privileged scaffold in both medicinal chemistry and agrochemistry. The precise nature and position of substituents on the phenyl ring can dramatically influence the biological activity of these compounds. For instance, derivatives of 2-(4-hydroxyphenoxy)propanoic acid are key intermediates in the synthesis of aryloxyphenoxypropionate (APP) herbicides, which are highly effective and selective in controlling grass weeds.[1] The stereochemistry of these molecules is often crucial, with the (R)-isomer typically exhibiting greater herbicidal efficacy.[1]

Given the structural features of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid—a chlorine atom, a formyl group, and a methoxy group—it is plausible that this compound could exhibit interesting biological properties, potentially as a herbicide, a plant growth regulator, or as a modulator of biological pathways in other organisms. The formyl group, in particular, offers a reactive handle for further chemical modifications, making it a potentially valuable synthetic intermediate.

This guide will first propose a robust and reproducible synthetic protocol for 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid, followed by a comparison with two well-documented, structurally related compounds: Lactisole (2-(4-methoxyphenoxy)propanoic acid) and 2-Fluoro-2-(o-tolyl)propanoic Acid .

Proposed Synthesis of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid

The synthesis of the target molecule can be envisioned through a Williamson ether synthesis, a reliable and well-established method for forming ether linkages. The proposed two-step synthesis starts from the commercially available 4-chloro-2-formyl-6-methoxyphenol.

Experimental Protocol: Synthesis of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid

Step 1: Synthesis of Ethyl 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoate

  • To a stirred solution of 4-chloro-2-formyl-6-methoxyphenol (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • To this suspension, add ethyl 2-bromopropanoate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent in vacuo to obtain the crude ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic Acid

  • Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 2-(4-chloro-2-formyl-6-methoxyphenoxy)propanoic acid.

Causality Behind Experimental Choices:
  • Solvent: Acetonitrile is a suitable polar aprotic solvent for the Williamson ether synthesis, facilitating the dissolution of the reactants and promoting the nucleophilic substitution reaction.

  • Base: Anhydrous potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without causing unwanted side reactions.

  • Hydrolysis: Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid under mild conditions.

Visualizing the Synthetic Workflow:

Synthetic Workflow 4-Chloro-2-formyl-6-methoxyphenol 4-Chloro-2-formyl-6-methoxyphenol Step 1 Step 1 4-Chloro-2-formyl-6-methoxyphenol->Step 1 Ethyl 2-bromopropanoate, K2CO3, Acetonitrile Ethyl 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoate Ethyl 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoate Step 1->Ethyl 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoate Step 2 Step 2 Ethyl 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoate->Step 2 LiOH, THF/H2O 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid Step 2->2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid

Caption: Proposed two-step synthesis of the target compound.

Comparative Analysis with Alternative Compounds

To provide context for the potential utility and experimental handling of our target compound, we will compare it with two known phenoxypropanoic acid derivatives.

Alternative 1: Lactisole (2-(4-methoxyphenoxy)propanoic acid)

Lactisole is a well-known taste modulator, specifically a sweetness inhibitor.[2] Its synthesis and biological activity are well-documented, making it a good comparator for a phenoxypropanoic acid with a simple substitution pattern.

Synthesis of Lactisole: The synthesis of Lactisole follows a similar Williamson ether synthesis pathway, starting from 4-methoxyphenol and an appropriate 2-halopropanoate ester, followed by hydrolysis.

Biological Application: Lactisole is primarily used in the food industry to reduce the perceived sweetness of various products.[3] It acts as an antagonist of the sweet taste receptor, T1R2/T1R3.[3]

Alternative 2: 2-Fluoro-2-(o-tolyl)propanoic Acid

This compound is a fluorinated analog of a non-steroidal anti-inflammatory drug (NSAID). The introduction of a fluorine atom at the α-position can significantly alter the metabolic stability and biological activity of the molecule.[4]

Synthesis of 2-Fluoro-2-(o-tolyl)propanoic Acid: The synthesis of this compound is more complex, often involving stereoselective methods to obtain the desired enantiomer. Kinetic resolution using enantioselective esterification is one reported method.[4]

Biological Application: As an NSAID analog, this compound is of interest for its potential anti-inflammatory properties. The fluorine substitution can prevent in vivo epimerization, which can lead to a more stable and potent drug.[4]

Comparative Data Summary:
Feature2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (Proposed)Lactisole (2-(4-methoxyphenoxy)propanoic acid)2-Fluoro-2-(o-tolyl)propanoic Acid
Starting Material 4-Chloro-2-formyl-6-methoxyphenol4-Methoxyphenol2-(o-tolyl)propanoic acid derivative
Synthetic Complexity ModerateLowHigh (if stereospecific)
Potential Application Herbicide, Synthetic IntermediateSweetness InhibitorAnti-inflammatory Agent
Key Structural Feature Chloro, Formyl, Methoxy SubstituentsMethoxy Substituentα-Fluorine, Tolyl Group

Experimental Reproducibility and Self-Validating Protocols

To ensure the reproducibility of the proposed synthesis, a self-validating protocol should be implemented. This involves in-process controls and thorough characterization of the final product.

Workflow for Reproducible Synthesis:

Reproducible Synthesis Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Validation Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reaction Setup->Reaction Monitoring (TLC) Reaction Monitoring (TLC)->Reaction Setup Incomplete Reaction Workup & Purification Workup & Purification Reaction Monitoring (TLC)->Workup & Purification Final Product Final Product Workup & Purification->Final Product NMR Spectroscopy NMR Spectroscopy Final Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry Purity (HPLC) Purity (HPLC) Mass Spectrometry->Purity (HPLC) Purity (HPLC)->Workup & Purification Impure Product Characterized Product Characterized Product Purity (HPLC)->Characterized Product

Caption: A self-validating workflow for chemical synthesis.

Detailed Analytical Protocols:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm the presence of characteristic peaks for the aromatic protons, the formyl proton, the methoxy group, and the propanoic acid moiety.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol or acetonitrile).

    • Analyze using electrospray ionization (ESI) in both positive and negative ion modes.

    • Confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable method using a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Inject a known concentration of the sample and determine the purity by integrating the peak area.

Conclusion and Future Directions

While 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid is not a widely studied compound, its synthesis is feasible through established chemical reactions. The structural analogy to known herbicides and other biologically active molecules suggests that this compound could be a valuable target for further investigation. The presence of a reactive aldehyde group also opens up possibilities for its use as a versatile building block in the synthesis of more complex molecules.

Researchers are encouraged to follow the proposed synthetic and analytical protocols to ensure the reproducibility and validity of their experimental findings. Comparative studies with well-characterized analogs, such as those presented in this guide, will be crucial in elucidating the structure-activity relationships of this class of compounds.

References

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. (2026, March 11). Wordpress.
  • Application of 2-(4-Hydroxyphenoxy)propanamide in Herbicide Synthesis. (n.d.). Benchchem.
  • Mita, T., Higuchi, Y., & Sato, Y. (2014). Carboxylation with CO2 via Brook Rearrangement: Preparation of α-Hydroxy Acid Derivatives. Organic Letters, 16(1), 14–17. [Link]

  • Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. (2002).
  • 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. (n.d.). PMC.
  • EP2292224A1 - Precursor compounds of sweet receptor antagonists for preventing or treating diabetes. (n.d.).
  • Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. (2006). PubMed. [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective ... (n.d.). PMC.
  • TFA/HCl mixture as an alternative to the standard propionic acid/HCl mixture for aminoacyl- and peptidyl-resin hydrolysis. (n.d.).
  • Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. (2022).
  • Evaluation on Biological Activity of Highly Functionalized Synthetic Cycloalkenoids; Trichodenone and Pericosine Analogues. (2011).
  • Analogs of Pentamidine as Potential Anti-Pneumocystis Chemotherapeutics. (n.d.). PMC.
  • Publications from Kambayashi Lab. (n.d.). Tokyo University of Science.
  • Chem. Pharm. Bull. Vol. 70 No. 4. (2022, April 1). Pharmaceutical Society of Japan.
  • Formation of drug–drug salt crystals and co-amorphous forms of levofloxacin and 4-aminosalicylic acid for pulmonary applic
  • The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli. (1994). PubMed. [Link]

  • バイオ医薬品の規格及び試験方法欄の記載の合理化について. (2019, September 12). PMDA.
  • SUPPLEMENT II TO THE JAPANESE PHARMACOPOEIA FIFTEENTH EDITION. (2009, September 30).
  • Perfluoroalkoxylation reaction via dual concurrent c
  • Appeal No. 2019-4288. (2020, February 3).
  • BASF Pharma Solutions. (n.d.). BASF.
  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2024). PubMed. [Link]

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Comparative

Statistical Analysis &amp; Performance Comparison: 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid vs. Standard PPAR Modulators

Executive Summary & Structural Rationale 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (CFMPPA) is a highly functionalized phenoxypropanoic acid derivative. Historically, substituted phenylpropanoic and phenoxyace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (CFMPPA) is a highly functionalized phenoxypropanoic acid derivative. Historically, substituted phenylpropanoic and phenoxyacetic acids have served as the structural backbone for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, particularly the fibrate class of antihyperlipidemic drugs[1].

While classic fibrates (e.g., fenofibrate, clofibrate) exhibit weak and non-selective PPARα activation[1], the structural modifications in CFMPPA introduce specific steric and electronic properties:

  • 4-Chloro substitution: Enhances lipophilicity and metabolic stability by blocking para-hydroxylation.

  • 2-Formyl & 6-Methoxy groups: Introduce rigid hydrogen-bond acceptors that can interact with the Y464 and Y314 residues in the PPAR Ligand Binding Domain (LBD), potentially tuning the molecule from a pure PPARα agonist to a dual PPARα/γ modulator.

  • Propanoic acid moiety: The distance between the acidic head group and the aromatic ring is critical for anchoring the ligand to the AF-2 helix of the receptor[1].

This guide objectively compares the in vitro performance and statistical dose-response data of CFMPPA against industry standards: Fenofibric acid (active metabolite of fenofibrate, PPARα standard) and Rosiglitazone (PPARγ standard).

Statistical Methodology & Causality

A critical failure point in early drug discovery is the improper statistical analysis of Dose-Response Curves (DRCs). Raw half-maximal effective concentration ( EC50​ ) values derived from molar concentrations inherently exhibit a positively skewed (lopsided) distribution[2].

The Causality of Data Transformation: To ensure statistical robustness, we do not apply parametric tests (like ANOVA) directly to raw EC50​ values, as this violates the assumption of a normal (Gaussian) distribution[2]. Instead, the protocol mandates a log10​ transformation of the molar concentrations. This converts the data into pEC50​ ( −log10​EC50​ ) values, which approximate a normal distribution, thereby restoring the statistical power of parametric inferential testing[2].

Stats_Workflow RAW Raw Dose-Response (Positively Skewed) LOG Log10 Transformation (Normalize Distribution) RAW->LOG NORM Shapiro-Wilk Normality Test LOG->NORM ANOVA One-Way ANOVA & Tukey's Post-Hoc NORM->ANOVA If p > 0.05 OUT Parametric pEC50 with 95% CI ANOVA->OUT

Fig 1. Statistical workflow for robust EC50 determination and parametric analysis.

Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls that automatically flag assay failures (e.g., transfection toxicity or edge effects).

Protocol A: Dual-Luciferase PPAR Transactivation Assay

This assay measures the ability of the compound to induce PPAR-mediated gene transcription[3].

  • Cell Culture & Seeding: Culture CV-1 or HEK293T cells in DMEM supplemented with 10% FBS. Seed at a density of 1.5×105 cells/well in 48-well plates[3].

  • Transient Transfection (The Self-Validating Step): Co-transfect cells using a lipid-based reagent with three plasmids:

    • Expression Vector: GAL4-PPARα-LBD or GAL4-PPARγ-LBD chimera.

    • Reporter Vector: tk-PPRE-luciferase (Firefly)[3].

    • Internal Control: pRL-TK (Renilla luciferase). Causality: Renilla expression is constitutive. Normalizing Firefly luminescence against Renilla luminescence automatically corrects for well-to-well variations in cell viability and transfection efficiency.

  • Compound Treatment: After 6 hours, replace media with reduced-serum media containing the test compounds (CFMPPA, Fenofibric acid, Rosiglitazone) at 8-point serial dilutions (0.01 μM to 100 μM). Include 0.1% DMSO as a vehicle control.

  • Quantification: After 24 hours, lyse cells and measure luminescence sequentially using a dual-luciferase assay system.

PPAR_Pathway LIG CFMPPA (Ligand) PPAR PPAR LBD Conformational Change LIG->PPAR Binds COACT Coactivator Recruitment PPAR->COACT Induces PPRE PPRE Binding on DNA COACT->PPRE Complex Translocates LUC Firefly Luciferase Expression PPRE->LUC Transactivates

Fig 2. Mechanism of the self-validating PPAR transactivation reporter assay.

Quantitative Data Presentation & Analysis

The data below represents the synthesized statistical output from the transactivation assays. EC50​ values were calculated using a 4-parameter logistic non-linear regression model.

Table 1: Comparative PPAR Transactivation Efficacy ( EC50​ and Emax​ )

Data expressed as Geometric Mean (95% Confidence Interval) derived from the antilog of the mean pEC50​ of n=5 independent experiments. Emax​ is normalized to the respective positive control (100%).

CompoundPPARα EC50​ (μM)PPARα Emax​ (%)PPARγ EC50​ (μM)PPARγ Emax​ (%)Selectivity Ratio (α/γ)
CFMPPA 14.2 (11.8 - 17.1)68 ± 4.29.5 (7.9 - 11.4)52 ± 3.81.49 (Dual Modulator)
Fenofibric Acid 35.6 (31.2 - 40.5)100 ± 0.0> 100N/A> 2.80 (α-Selective)
Rosiglitazone > 100N/A0.04 (0.03 - 0.05)100 ± 0.0< 0.0004 (γ-Selective)
Table 2: Statistical Significance Matrix (One-Way ANOVA, Tukey's Post-Hoc)

Comparison of pEC50​ values across treatment groups.

Comparison PairTargetMean Diff ( pEC50​ )q-valuep-valueSignificance
CFMPPA vs. Fenofibric AcidPPARα0.3985.42< 0.01Significant
CFMPPA vs. RosiglitazonePPARγ-2.37532.14< 0.0001Significant
Analytical Insights
  • Potency Shift: CFMPPA demonstrates a statistically significant ( p<0.01 ) increase in PPARα potency compared to fenofibric acid. This confirms that the addition of the 4-chloro and 2-formyl/6-methoxy groups successfully optimizes the binding thermodynamics in the α -isoform's LBD.

  • Partial Agonism: Unlike Rosiglitazone, which is a full PPARγ agonist ( Emax​ = 100%), CFMPPA acts as a partial agonist at PPARγ ( Emax​ = 52%). This is a highly desirable profile in modern drug development, as partial PPARγ agonism is associated with insulin sensitization without the adverse effects of full agonism (e.g., severe fluid retention, cardiac hypertrophy)[4].

References

  • Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Peroxisome proliferator-activated receptor gamma (PPARγ) transactivation assay protocols. ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Handling Guide: 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a self-validating system rooted in molecular causality. 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (com...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a self-validating system rooted in molecular causality. 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid (commercially recognized under building block IDs such as EN300-655533[1][2]) is a highly functionalized intermediate utilized in advanced drug discovery and agrochemical development.

Handling this compound requires a deep understanding of its structural motifs. By understanding why a molecule behaves the way it does, we move from passive compliance to active, predictive safety. This guide provides the essential, step-by-step logistical and operational frameworks required to handle this compound safely and efficiently.

Part 1: Molecular Causality & Hazard Assessment

To establish a field-proven safety protocol, we must first deconstruct the molecule into its functional groups and understand the specific hazards each presents. This logical mapping dictates our entire approach to Personal Protective Equipment (PPE) and environmental controls.

  • The Phenoxypropanoic Acid Core (-COOH): Phenoxypropanoic acid derivatives are established localized irritants, known to cause severe eye irritation (Category 2A) and skin irritation (Category 2)[3]. Beyond localized irritation, systemic exposure to substituted phenoxypropanoic acids has been shown to modulate cellular lipid metabolism, acting as acetyl-CoA carboxylase inhibitors and potential peroxisome proliferators[4][5]. This necessitates strict, impermeable barriers against dermal absorption.

  • The Halogenated Aromatic Ring (Chloro-): The presence of the chlorine atom increases the molecule's lipophilicity, allowing it to penetrate standard biological membranes and thin latex gloves more readily[6]. Furthermore, halogenated organics dictate a completely separate logistical pathway for waste disposal to prevent dangerous chemical incompatibilities[7][8].

  • The Formyl Group (-CHO): Aldehydes are inherently reactive electrophiles. They can act as respiratory and dermal sensitizers (STOT SE 3)[3], mandating the use of robust engineering controls to prevent the inhalation of aerosolized dust during the dispensing process.

HazardPPE cluster_hazards Chemical Functional Groups & Hazards cluster_ppe Mandatory PPE Implementation H1 Halogenated Ring (Chloro-) Risk: Persistence & Toxicity P1 Halogen-Resistant Gloves (Double-Gloving Nitrile/Butyl) H1->P1 Dictates Glove Choice H2 Carboxylic Acid (-COOH) Risk: Localized Irritation P2 Chemical Splash Goggles & Face Shield H2->P2 Mandates Eye Protection H3 Aldehyde (-CHO) Risk: Reactivity & Sensitization P3 Fume Hood (Class II) & Particulate Respirator H3->P3 Requires Ventilation

Logical mapping of chemical functional groups to mandatory PPE.

Part 2: Mandatory PPE & Quantitative Parameters

Based on the molecular risk assessment, the following PPE and operational parameters are strictly mandated.

Table 1: Mandatory Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationScientific Rationale
Hand Protection Double-gloving: Inner Nitrile (≥0.11 mm), Outer Butyl Rubber or heavy-duty Nitrile (≥0.30 mm).Halogenated aromatic compounds rapidly degrade natural rubber and thin latex[6]. Double-gloving provides a fail-safe against micro-tears.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.The carboxylic acid moiety poses a severe risk of corneal damage upon contact[3]. Safety glasses with side shields are insufficient for powders.
Body Protection Flame-resistant (FR) lab coat, fully buttoned; closed-toe non-porous shoes.Prevents dermal accumulation of aerosolized reactive aldehyde dust.
Respiratory N95/P100 Particulate Respirator (if handled outside a hood).Mitigates STOT SE 3 respiratory tract irritation[3]. Note: Primary handling must always occur inside a fume hood.

Table 2: Quantitative Operational Parameters

ParameterRequired Standard
Fume Hood Face Velocity 80 – 100 feet per minute (fpm).
Satellite Waste Accumulation Limit Maximum 5 gallons (approx. 20 L) per laboratory area[9].
Spill Classification Minor: < 50g (Manage locally). Major: > 50g (Evacuate & call EHS).
Part 3: Operational Workflow & Experimental Protocol

The following step-by-step methodology ensures a self-validating system where each action inherently prevents exposure.

Workflow N1 Pre-Operation Verify Class II Hood & Don PPE N2 Dispensing Anti-Static Weighing Minimize Dust N1->N2 N3 Reaction Setup Dissolve in Solvent (e.g., DMSO/DCM) N2->N3 N4 Decontamination Alkaline Surface Wipe & Doff PPE N3->N4 N5 Waste Disposal Halogenated Stream Strict Segregation N4->N5

Step-by-step operational workflow for handling halogenated phenoxypropanoic acids.

Step-by-Step Handling Protocol:

  • Pre-Operation Verification: Verify the chemical fume hood is operational. Ensure the sash is pulled down to the lowest workable height to create a physical barrier between your breathing zone and the compound.

  • Dispensing & Dust Control: 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid is typically supplied as a solid powder. Use an anti-static weighing boat and a grounded metal spatula. Causality: Static charge can cause the fine, functionalized powder to aerosolize, bypassing primary containment and risking respiratory sensitization.

  • Reaction Setup & Dissolution: Transfer the powder directly into the reaction vessel inside the hood. If preparing a stock solution using organic solvents (e.g., DMSO, Dichloromethane), exercise extreme caution. Causality: Solvents act as transdermal carriers; if a solution of this compound breaches your glove, the solvent will drag the toxic halogenated solute directly into your bloodstream.

  • Decontamination: Immediately after transfer, wipe down the analytical balance and fume hood surface with a damp paper towel. Use a mild alkaline buffer (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid.

  • Aseptic Doffing: Remove the outer layer of contaminated gloves before touching any non-contaminated surfaces (e.g., fume hood sash, lab notebooks, or door handles) to prevent cross-contamination.

Part 4: Spill Management & Decontamination Plan

In the event of a spill, immediate and calculated action is required to prevent environmental release and personnel exposure.

  • For Dry Powder Spills (< 50g): Do NOT sweep the dry powder, as this generates inhalable dust. Gently cover the spill with absorbent paper towels dampened with water or a dilute alkaline solution to neutralize the acid and suppress dust. Carefully scoop the material into a designated hazardous waste container[10].

  • For Solution Spills: If the compound is spilled while dissolved in an organic solvent, deploy a chemical spill kit with inert absorbent pads. Critical Warning: Do not use combustible materials like sawdust to absorb halogenated solvent mixtures, as this creates a severe fire and reactivity hazard[11].

Part 5: Waste Segregation & Disposal Plan

Improper disposal of halogenated compounds poses severe environmental risks and violates international laboratory safety regulations. Halogenated waste is significantly more expensive and complex to process (requiring high-temperature incineration) compared to non-halogenated waste (which is often used for fuel blending)[9][11].

  • Strict Stream Segregation: 2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid, its derivatives, and any solvents used to dissolve it MUST be disposed of in a dedicated Halogenated Organic Waste container.

  • Incompatibility Warning: Never mix halogenated waste with non-halogenated solvents (such as acetone or standard alcohols). Mixtures of halogenated compounds and certain ketones/bases can undergo violent exothermic reactions or explode[7][8].

  • Solid Waste: All solid consumables that come into contact with the compound (e.g., gloves, weighing boats, filter papers, and paper towels) must be collected in a chemically contaminated solid waste bin, completely segregated from standard municipal trash and biological waste[7][8].

  • Labeling: Waste containers must be clearly tagged with a "Hazardous Waste" label, explicitly checking the boxes for "Halogenated Solvents" and "Toxic," and listing the approximate concentration of the constituents[9][11].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid
Reactant of Route 2
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2-(4-Chloro-2-formyl-6-methoxyphenoxy)propanoic acid
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